N-Acetylisopenicillin N
Description
This compound has been reported in Streptomyces tokunonensis with data available.
Properties
Molecular Formula |
C16H23N3O7S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[[(5S)-5-acetamido-5-carboxypentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H23N3O7S/c1-7(20)17-8(14(23)24)5-4-6-9(21)18-10-12(22)19-11(15(25)26)16(2,3)27-13(10)19/h8,10-11,13H,4-6H2,1-3H3,(H,17,20)(H,18,21)(H,23,24)(H,25,26)/t8-,10+,11-,13+/m0/s1 |
InChI Key |
YQOJKNZHJAWIBN-UIMWLRQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The N-Acetylisopenicillin N Biosynthetic Pathway: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the N-Acetylisopenicillin N (IPN) biosynthetic pathway, a critical route in the production of penicillin and cephalosporin (B10832234) antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the enzymatic steps, quantitative kinetic data, and comprehensive experimental protocols. The guide focuses on the two core enzymes: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine synthetase (ACVS) and Isopenicillin N synthase (IPNS). Detailed methodologies for enzyme purification, activity assays, and analytical techniques are provided to facilitate further research and development in this vital area of antibiotic biosynthesis.
Introduction
The discovery of penicillin marked a revolution in medicine, and to this day, β-lactam antibiotics remain a cornerstone of antibacterial therapy. The biosynthesis of these crucial compounds in filamentous fungi, such as Penicillium chrysogenum and Aspergillus nidulans, as well as some bacteria, begins with the formation of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This precursor is then cyclized to form isopenicillin N, the first bioactive intermediate in the pathway. Understanding the intricacies of this biosynthetic route is paramount for the rational design of novel antibiotics and for the optimization of industrial production strains. This guide delves into the core of the this compound biosynthetic pathway, providing the technical details necessary for advanced research and application.
The this compound Biosynthetic Pathway
The biosynthesis of isopenicillin N is a two-step enzymatic process that occurs in the cytosol of producing organisms.[1]
Step 1: Tripeptide Formation by ACV Synthetase (ACVS)
The initial step is the condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multi-functional enzyme ACV synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[2] The formation of ACV is the committed step in the biosynthesis of all penicillin and cephalosporin antibiotics.
Step 2: Oxidative Cyclization by Isopenicillin N Synthase (IPNS)
The second and final step in the formation of isopenicillin N is the oxidative cyclization of the linear ACV tripeptide. This remarkable transformation is catalyzed by Isopenicillin N synthase (IPNS), also known as cyclase. IPNS is a non-heme, iron(II)-dependent oxygenase that facilitates the formation of the bicyclic β-lactam and thiazolidine (B150603) ring structure characteristic of penicillins.[3] The reaction consumes one molecule of dioxygen (O₂) and results in the formation of isopenicillin N and two molecules of water.
Quantitative Data
The efficiency of the this compound biosynthetic pathway is governed by the kinetic properties of its constituent enzymes. This section presents available quantitative data for ACV synthetase and Isopenicillin N synthase from various microbial sources.
ACV Synthetase (ACVS)
Quantitative kinetic data for the large and complex ACV synthetase is limited in the literature. However, kinetic models have been developed to understand its role in the overall pathway flux.
Table 1: Kinetic Parameters of ACV Synthetase
| Organism | Km (Substrate) | Vmax | kcat | Catalytic Efficiency (kcat/Km) | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Penicillium chrysogenum | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | [4] |
| Aspergillus nidulans | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Streptomyces clavuligerus | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
Isopenicillin N Synthase (IPNS)
More extensive kinetic data is available for the well-studied Isopenicillin N synthase.
Table 2: Kinetic Parameters of Isopenicillin N Synthase
| Organism | Km (ACV) (mM) | Vmax (U/mg) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |
|---|---|---|---|---|---|---|---|
| Streptomyces lactamdurans | 0.18 | Data not available | Data not available | Data not available | 7.0 | 25 | [5] |
| Aspergillus nidulans | Data not available | 0.32 | Data not available | Data not available | 7.0 | Data not available | [6] |
| Cephalosporium acremonium | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Penicillium chrysogenum | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | |
Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Purification of Recombinant Isopenicillin N Synthase (IPNS) from E. coli
This protocol is a representative method based on procedures described for the purification of recombinant IPNS.
Workflow Diagram:
Materials:
-
E. coli cell paste expressing recombinant IPNS
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM DTT, 1 M NaCl
-
Anion exchange column (e.g., DEAE-Sepharose)
-
Gel filtration column (e.g., Sephadex G-75)
-
Ammonium sulfate
-
Dialysis tubing
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Anion Exchange Chromatography: Load the clarified supernatant onto a pre-equilibrated anion exchange column. Wash the column with Wash Buffer to remove unbound proteins. Elute the bound IPNS with a linear gradient of NaCl in Elution Buffer.
-
Ammonium Sulfate Precipitation (Optional): The fractions containing IPNS activity can be pooled and subjected to ammonium sulfate precipitation to concentrate the protein.
-
Gel Filtration Chromatography: Resuspend the precipitated protein in a minimal volume of Wash Buffer and apply to a gel filtration column to separate proteins based on size.
-
Purity Analysis: Analyze the purity of the final IPNS preparation by SDS-PAGE.
Continuous Spectrophotometric Assay for Isopenicillin N Synthase (IPNS) Activity
This assay continuously monitors the formation of the β-lactam ring, which results in an increase in absorbance at 235 nm.
Materials:
-
Purified IPNS enzyme
-
Assay Buffer: 50 mM HEPES (pH 7.0)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 235 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, ACV (e.g., 250 µM), TCEP (e.g., 2 mM), ascorbic acid (e.g., 25 µM), and FeSO₄ (e.g., 25 µM).
-
Initiate the reaction by adding a known amount of purified IPNS (e.g., 0.5 µM).
-
Immediately monitor the increase in absorbance at 235 nm over time at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for isopenicillin N at 235 nm.
HPLC Analysis of Isopenicillin N
High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of isopenicillin N from reaction mixtures.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)
-
Mobile Phase A: 25 mM Sodium Phosphate Buffer (pH 7.0)
-
Mobile Phase B: Acetonitrile (B52724)
-
Isopenicillin N standard
-
Reaction samples quenched with an equal volume of methanol
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Inject the quenched and filtered reaction sample.
-
Elute the compounds using a linear gradient of acetonitrile (e.g., 2% to 25% Mobile Phase B over 20 minutes) at a flow rate of 1 ml/min.
-
Monitor the elution profile by measuring the absorbance at 215 nm.
-
Identify and quantify the isopenicillin N peak by comparing its retention time and peak area to that of a known standard.
NMR Spectroscopic Analysis of Isopenicillin N
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of biosynthetic products like isopenicillin N.
Materials:
-
Purified isopenicillin N sample
-
Deuterated solvent (e.g., D₂O)
-
NMR spectrometer
Procedure:
-
Dissolve the purified isopenicillin N sample in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 1-10 mM.
-
Transfer the sample to a clean NMR tube.
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC) NMR spectra.
-
Process the NMR data (Fourier transformation, phasing, and baseline correction).
-
Assign the proton and carbon signals to the corresponding atoms in the isopenicillin N molecule to confirm its structure.
Conclusion
The this compound biosynthetic pathway represents a fundamental process in the production of a clinically vital class of antibiotics. This technical guide has provided a comprehensive overview of the pathway, including the key enzymes, available quantitative data, and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers and professionals in the field, fostering further investigation into the mechanisms of penicillin biosynthesis and aiding in the development of novel antibacterial agents and improved production strategies. The continued study of this pathway is essential to combat the growing threat of antibiotic resistance and to ensure the future efficacy of β-lactam antibiotics.
References
- 1. The Basics: Northern Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of functionally active Penicillium chrysogenum isopenicillin N synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR studies of the active site of isopenicillin N synthase, a non-heme iron(II) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Purification and characterization of cloned isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isopenicillin N Synthase (IPNS): Structure, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopenicillin N synthase (IPNS) is a pivotal enzyme in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics, a class of drugs that has revolutionized modern medicine. This non-heme iron-dependent oxidase catalyzes the remarkable transformation of a linear tripeptide, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), into the bicyclic isopenicillin N (IPN), the precursor to all penicillins and cephalosporins.[1] This technical guide provides a comprehensive overview of the structure, function, and intricate catalytic mechanism of IPNS. It also includes detailed experimental protocols for enzyme assays, protein purification, and crystallization to facilitate further research into this crucial enzyme. Notably, a thorough review of the scientific literature reveals a significant gap in the understanding of the interaction between IPNS and N-acetylisopenicillin N. While one study notes the production of this compound by Streptomyces tokunonensis, there is no available data on its role as a substrate, inhibitor, or modulator of IPNS activity.[2] Therefore, this guide will focus on the well-established interactions of IPNS with its natural substrate and other studied analogs.
Introduction to Isopenicillin N Synthase (IPNS)
IPNS, also known as isopenicillin N synthetase, is a key enzyme in the biosynthetic pathway of β-lactam antibiotics.[1] It performs a unique and complex oxidative cyclization reaction that forms the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core. This reaction is unprecedented in synthetic chemistry and has been a subject of intense scientific scrutiny to understand its intricate mechanism.[3] The enzyme is a non-heme iron protein that utilizes molecular oxygen as a co-substrate to remove four hydrogen atoms from the ACV substrate, leading to the formation of isopenicillin N and two molecules of water.[3]
Structure and Active Site of IPNS
The three-dimensional structure of IPNS has been extensively studied through X-ray crystallography, providing invaluable insights into its function. The enzyme typically forms a "jelly-roll" motif, which is a type of double-stranded β-helix structure.[4] This structural fold creates a buried active site, which is predominantly lined with hydrophobic residues.
At the heart of the active site lies a single ferrous iron (Fe(II)) atom, which is essential for catalysis. This iron is coordinated by a conserved facial triad (B1167595) of amino acid residues, typically two histidines and one aspartate, along with a labile water molecule.[1] The binding of the ACV substrate displaces this water molecule, allowing the thiol group of the cysteine residue in ACV to directly coordinate with the iron center. This binding event is a critical first step in the catalytic cycle.[3]
Catalytic Mechanism of IPNS
The conversion of ACV to isopenicillin N by IPNS is a highly orchestrated process involving several key steps. The currently accepted mechanism, supported by structural and spectroscopic studies, is as follows:
-
Substrate Binding: The linear tripeptide substrate, ACV, binds to the active site of IPNS. The thiol group of the cysteine residue in ACV displaces a water molecule and coordinates directly to the ferrous iron center.[3]
-
Oxygen Binding: Molecular oxygen (O₂) binds to the iron center, which has been primed for this interaction by the binding of the ACV substrate.[3]
-
Formation of the β-Lactam Ring: The enzyme then facilitates the abstraction of a hydrogen atom from the C-3 of the cysteine residue and the amide nitrogen of the valine residue. This leads to the formation of the four-membered β-lactam ring.
-
Formation of the Thiazolidine Ring: Subsequently, a hydrogen atom is abstracted from the C-3 of the valine residue, leading to the formation of the five-membered thiazolidine ring.
-
Product Release: The final product, isopenicillin N, is then released from the active site, and the enzyme is ready for another catalytic cycle.
The following diagram illustrates the proposed catalytic cycle of IPNS:
References
- 1. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 2. Production of this compound and isopenicillin N from Streptomyces tokunonensis sp. nov PMID: 7166530 | MCE [medchemexpress.cn]
- 3. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
N-Acetylisopenicillin N: A Biosynthetic Intermediate in β-Lactam Antibiotic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of isopenicillin N and its rare derivative, N-acetylisopenicillin N, as key intermediates in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. The guide details the canonical biosynthetic pathway originating from the cyclization of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N (IPN), the central precursor to a vast array of β-lactam antibiotics. We delve into the enzymatic conversions catalyzed by isopenicillin N synthase (IPNS) and isopenicillin N acyltransferase (IAT), presenting available quantitative data on enzyme kinetics. Furthermore, this document addresses the existence of this compound, a variant identified in Streptomyces tokunonensis, and summarizes the current, albeit limited, knowledge surrounding this specific metabolite. Detailed experimental protocols for enzyme assays, purification, and analytical methods for the characterization of these intermediates are provided to facilitate further research in this critical area of drug development.
Introduction: The Central Role of Isopenicillin N in β-Lactam Biosynthesis
The discovery of penicillin revolutionized modern medicine, and to this day, β-lactam antibiotics remain a cornerstone in the fight against bacterial infections. The biosynthesis of these complex molecules in filamentous fungi and some bacteria follows a highly conserved pathway, at the heart of which lies the intermediate, isopenicillin N (IPN). IPN is the first compound in the pathway to exhibit antibiotic activity and serves as the branching point for the synthesis of all penicillins and cephalosporins.
The biosynthesis begins with the non-ribosomal condensation of three amino acid precursors—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This crucial step is catalyzed by the large multifunctional enzyme, ACV synthetase (ACVS). The subsequent and defining step is the oxidative cyclization of ACV by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase, to yield the bicyclic structure of isopenicillin N.
From this juncture, the pathway diverges. In penicillin-producing fungi such as Penicillium chrysogenum, the hydrophilic L-α-aminoadipyl side chain of IPN is exchanged for a hydrophobic side chain, a reaction catalyzed by isopenicillin N acyltransferase (IAT), to produce various forms of penicillin, such as penicillin G. In cephalosporin-producing organisms, IPN is first epimerized to penicillin N, which then undergoes ring expansion to form the cephalosporin nucleus.
While the IPN pathway is well-established, the existence of modified intermediates suggests potential for biosynthetic diversity. One such rare variant is this compound, which has been isolated from Streptomyces tokunonensis. This guide will first detail the core biosynthetic pathway involving isopenicillin N and then present the available information on its N-acetylated counterpart.
The Canonical Biosynthetic Pathway of Isopenicillin N
The formation and conversion of isopenicillin N are central to the production of penicillin and cephalosporin antibiotics. The key enzymes in this part of the pathway are Isopenicillin N Synthase (IPNS) and Isopenicillin N Acyltransferase (IAT).
Isopenicillin N Synthase (IPNS)
IPNS, also known as cyclase, is a non-heme iron(II)-dependent oxygenase that catalyzes the remarkable conversion of the linear tripeptide ACV into the bicyclic isopenicillin N. This reaction involves the formation of both the β-lactam and thiazolidine (B150603) rings through a four-electron oxidation of ACV, with molecular oxygen as the oxidant.
Reaction: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine + O₂ → Isopenicillin N + 2H₂O
The catalytic mechanism of IPNS is complex and involves the binding of Fe(II) and ACV to the active site, followed by the coordination of molecular oxygen.
Isopenicillin N Acyltransferase (IAT)
In the final step of penicillin biosynthesis in organisms like Penicillium chrysogenum, the enzyme isopenicillin N acyltransferase (IAT), the product of the penDE gene, catalyzes the exchange of the L-α-aminoadipyl side chain of isopenicillin N for a hydrophobic acyl group, which is activated as a coenzyme A thioester. For instance, the use of phenylacetyl-CoA results in the formation of penicillin G.
Reaction: Isopenicillin N + Phenylacetyl-CoA → Penicillin G + L-α-aminoadipic acid + CoASH
IAT is a fascinating enzyme that undergoes post-translational processing from a proenzyme into two subunits, which are both required for its activity. The enzyme also exhibits a broad substrate specificity for the acyl-CoA, allowing for the production of different penicillin variants.
Quantitative Data on Key Enzymes
The efficiency of the biosynthetic pathway is determined by the kinetic parameters of its constituent enzymes. Below is a summary of available quantitative data for IPNS and IAT.
| Enzyme | Organism | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Specificity Constant (k_cat_/K_m_) (M⁻¹s⁻¹) | Reference(s) |
| Isopenicillin N Synthase | Streptomyces lactamdurans | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine | 0.18 | - | - | [1] |
| Isopenicillin N Synthase | Cephalosporium acremonium | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine | - | - | - | [2] |
| Isopenicillin N Acyltransferase | Penicillium chrysogenum | Isopenicillin N | - | - | - | [3] |
| Isopenicillin N Acyltransferase | Penicillium chrysogenum | Phenylacetyl-CoA | - | - | - | [3] |
Note: Comprehensive kinetic data for these enzymes is not always available in a consolidated format in the literature. The table reflects reported values, and "-" indicates data not readily found in the searched literature.
This compound: A Rare Biosynthetic Intermediate
In 1982, researchers reported the isolation of this compound alongside isopenicillin N from the fermentation broth of a novel actinomycete, Streptomyces tokunonensis. This discovery confirmed the existence of a modified form of the central isopenicillin N intermediate.
Chemical Properties of this compound
The chemical structure of this compound is characterized by the acetylation of the terminal amino group of the α-aminoadipyl side chain of isopenicillin N.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₂₃N₃O₇S | [4] |
| Molecular Weight | 445.4 g/mol (disodium salt) | [4] |
| IUPAC Name | disodium;(2S,5R,6R)-6-[(5-acetamido-5-carboxylatopentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [4] |
Biosynthesis of this compound
The biosynthetic pathway leading to this compound has not been elucidated in detail. It is hypothesized that it branches from the canonical pathway, with the N-acetylation of isopenicillin N being a key step. The enzyme responsible for this acetylation in Streptomyces tokunonensis has not been identified or characterized. It is likely an N-acetyltransferase that uses acetyl-CoA as the acetyl donor.
Hypothesized Reaction: Isopenicillin N + Acetyl-CoA → this compound + CoASH
Further research is required to isolate and characterize the enzyme(s) involved in this reaction and to understand its regulation and significance in the metabolism of Streptomyces tokunonensis.
Mandatory Visualizations
Biosynthetic Pathways
Caption: Overview of the penicillin and cephalosporin biosynthetic pathways.
Experimental Workflow for Intermediate Analysis
Caption: A general workflow for the analysis of β-lactam intermediates.
Experimental Protocols
Assay for Isopenicillin N Synthase (IPNS) Activity
A continuous spectrophotometric assay can be employed to monitor IPNS activity by measuring the increase in absorbance at 235 nm, which is characteristic of the formation of the penicillin nucleus.
Materials:
-
Purified IPNS enzyme
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) substrate
-
HEPES buffer (50 mM, pH 7.0)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ascorbate, DTT or TCEP, and ferrous sulfate.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding the ACV substrate and a known amount of purified IPNS.
-
Immediately monitor the change in absorbance at 235 nm over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for isopenicillin N.
Purification of Isopenicillin N Acyltransferase (IAT)
IAT can be purified from crude cell extracts of Penicillium chrysogenum using a combination of chromatographic techniques.
Materials:
-
Cell-free extract of P. chrysogenum
-
Ammonium (B1175870) sulfate
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)
-
Gel filtration chromatography column (e.g., Sephacryl S-200)
-
Phosphate buffer with appropriate additives (e.g., EDTA, DTT)
Procedure:
-
Ammonium Sulfate Precipitation: Fractionate the cell-free extract by differential precipitation with ammonium sulfate.
-
Anion-Exchange Chromatography: Load the redissolved protein fraction onto an anion-exchange column and elute with a salt gradient (e.g., NaCl).
-
Hydrophobic Interaction Chromatography: Pool the active fractions, adjust the salt concentration, and apply to a hydrophobic interaction column. Elute with a decreasing salt gradient.
-
Gel Filtration Chromatography: Further purify the active fractions by size-exclusion chromatography to separate proteins based on their molecular weight.
-
Monitor the purity of the enzyme at each step by SDS-PAGE.
HPLC Analysis of Isopenicillin N and this compound
High-performance liquid chromatography is a robust method for the separation and quantification of penicillin intermediates.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for the specific separation.
Procedure:
-
Prepare standards of known concentrations for the analytes of interest.
-
Prepare the fermentation broth or purified samples, ensuring they are free of particulate matter.
-
Inject a known volume of the sample onto the HPLC column.
-
Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.
Conclusion
Isopenicillin N stands as the pivotal intermediate in the biosynthesis of the vast majority of penicillin and cephalosporin antibiotics. The enzymes responsible for its formation and subsequent conversion, IPNS and IAT, are key targets for research aimed at understanding and engineering novel β-lactam antibiotic production. The discovery of this compound in Streptomyces tokunonensis highlights the potential for natural variation in this critical biosynthetic pathway. While information on this N-acetylated derivative is currently scarce, its existence opens up new avenues for investigation into the enzymatic machinery capable of modifying the isopenicillin N scaffold. Further exploration of such alternative intermediates and the enzymes that produce them could lead to the development of novel antibiotic structures with improved therapeutic properties. The protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to advance our understanding and utilization of these vital biosynthetic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR studies of the active site of isopenicillin N synthase, a non-heme iron(II) enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Production of N-Acetylisopenicillin N by Streptomyces tokunonensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the production of N-Acetylisopenicillin N, a β-lactam antibiotic, by the filamentous bacterium Streptomyces tokunonensis. This compound is a significant variant of isopenicillin N, a key precursor in the biosynthesis of penicillins and cephalosporins. This document provides a comprehensive overview of the fermentation process, including optimal culture conditions and media composition, detailed experimental protocols for cultivation and product isolation, and an examination of the biosynthetic pathway. Quantitative data from foundational studies are presented in structured tables for clarity and comparative analysis. Furthermore, logical workflows and the biosynthetic pathway are visualized through diagrams to facilitate a deeper understanding of the production process. This guide is intended to serve as a vital resource for researchers and professionals engaged in the discovery, development, and manufacturing of novel antibiotics.
Introduction
The genus Streptomyces is a prolific source of clinically significant antibiotics.[1] Streptomyces tokunonensis sp. nov. has been identified as a producer of both isopenicillin N and a novel derivative, this compound.[2] The N-acetylation of the α-aminoadipyl side chain of isopenicillin N represents a unique modification with potential implications for its antibacterial activity and utility as a precursor for semi-synthetic antibiotics. Understanding the intricacies of its production is paramount for harnessing its full therapeutic and industrial potential. This guide synthesizes the available scientific and patent literature to provide a detailed technical overview for the scientific community.
Quantitative Production Data
The production of this compound and Isopenicillin N by Streptomyces tokunonensis is influenced by the composition of the fermentation medium. The following table summarizes the yields of these antibiotics in different culture broths as detailed in the foundational patent literature.
| Medium Composition | This compound Yield (µg/mL) | Isopenicillin N Yield (µg/mL) |
| 2% soluble starch, 1% glucose, 1% soybean meal, 0.5% peptone, 0.3% NaCl, 0.5% CaCO₃, 0.0005% CoCl₂·6H₂O (pH 7.0) | 150 | 50 |
| 2% glucose, 1% soybean meal, 0.5% peptone, 0.3% NaCl, 0.5% CaCO₃, 0.0005% CoCl₂·6H₂O (pH 7.0) | 120 | 40 |
| 2% glycerol, 1% soybean meal, 0.5% peptone, 0.3% NaCl, 0.5% CaCO₃, 0.0005% CoCl₂·6H₂O (pH 7.0) | 100 | 30 |
Data extracted from US Patent 4,292,241.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Streptomyces tokunonensis and the subsequent isolation and purification of this compound.
Cultivation of Streptomyces tokunonensis
3.1.1. Culture Media
-
Seed Medium:
-
Glucose: 1.0%
-
Soluble Starch: 2.0%
-
Soybean Meal: 1.0%
-
Yeast Extract: 0.2%
-
CaCO₃: 0.2%
-
pH: 7.0 (adjusted before sterilization)
-
-
Production Medium (Optimal):
-
Soluble Starch: 2.0%
-
Glucose: 1.0%
-
Soybean Meal: 1.0%
-
Peptone: 0.5%
-
NaCl: 0.3%
-
CaCO₃: 0.5%
-
CoCl₂·6H₂O: 0.0005%
-
pH: 7.0 (adjusted before sterilization)
The ATCC (American Type Culture Collection) recommends Bennett's medium for general cultivation, consisting of yeast extract (0.1%), beef extract (0.1%), N-Z-Amine A (0.2%), glucose (1%), and agar (B569324) (1.5%) in distilled water.
-
3.1.2. Fermentation Procedure
-
Inoculum Preparation: A loopful of spores from a slant culture of Streptomyces tokunonensis is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of the seed medium.
-
Seed Culture Incubation: The flask is incubated on a rotary shaker at 200 rpm for 48 hours at 28°C.
-
Production Culture Inoculation: The seed culture (1 mL) is transferred to a 100 mL Erlenmeyer flask containing 20 mL of the production medium.
-
Production Fermentation: The production culture is incubated on a rotary shaker at 200 rpm for 96 hours at 28°C.
Isolation and Purification of this compound
-
Broth Filtration: The fermented broth is filtered to remove the mycelia.
-
Adsorption Chromatography: The filtrate is passed through a column packed with Amberlite XAD-2 resin.
-
Elution: The column is washed with water, and the active substances are eluted with 50% aqueous acetone.
-
Concentration: The eluate is concentrated under reduced pressure.
-
Ion-Exchange Chromatography: The concentrate is adjusted to pH 5.0 and subjected to chromatography on a column of DEAE-Sephadex A-25 (acetate form). The column is eluted with a linear gradient of 0.1 M to 0.5 M sodium acetate.
-
Gel Filtration: The fractions containing this compound are combined, concentrated, and further purified by gel filtration on a Sephadex G-10 column.
-
Lyophilization: The purified fractions are lyophilized to yield this compound as a white powder.
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the formation of the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV), which is then cyclized to form isopenicillin N. The final step is the N-acetylation of the α-aminoadipyl side chain.
Caption: Biosynthesis of this compound from amino acid precursors.
Experimental Workflow for Production and Isolation
The overall process from cultivation to purification follows a logical sequence of steps designed to maximize yield and purity.
Caption: Workflow for this compound production and purification.
Signaling Pathways and Regulation
The specific signaling pathways that regulate the biosynthesis of this compound in Streptomyces tokunonensis have not been elucidated in detail. However, antibiotic production in Streptomyces is generally controlled by a complex network of regulatory genes.[2][3] This regulation often involves cluster-situated regulators (CSRs) located within the antibiotic biosynthetic gene cluster, as well as global regulators that respond to nutritional and environmental signals.[3][4]
A common regulatory mechanism in Streptomyces involves two-component signal transduction systems, which consist of a sensor kinase and a response regulator.[4] These systems can perceive external stimuli and trigger a phosphorylation cascade that ultimately modulates the expression of antibiotic biosynthetic genes. Additionally, small diffusible signaling molecules, such as γ-butyrolactones, can act as autoregulators, coordinating antibiotic production with population density.[5]
The diagram below illustrates a generalized model of antibiotic regulation in Streptomyces that is likely applicable to S. tokunonensis.
Caption: Generalized signaling pathway for antibiotic production in Streptomyces.
Conclusion
This technical guide provides a detailed and structured overview of the production of this compound by Streptomyces tokunonensis. The compilation of quantitative data, experimental protocols, and visual representations of the biosynthetic and regulatory pathways offers a valuable resource for the scientific community. The unique N-acetylation of isopenicillin N presents an intriguing avenue for the development of new β-lactam antibiotics. Further research into the specific regulatory mechanisms governing its production and the enzymatic characterization of the N-acetyltransferase will be crucial for optimizing yields and exploring the full potential of this novel antibiotic.
References
- 1. US5962641A - Method for purification of recombinant proteins - Google Patents [patents.google.com]
- 2. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. [Regulation of antibiotic biosynthesis in Streptomycetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of Antibiotic Production by Signaling Molecules in Streptomyces [frontiersin.org]
chemical structure and properties of N-Acetylisopenicillin N
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylisopenicillin N is a naturally occurring β-lactam antibiotic belonging to the penicillin family. This document provides a detailed overview of its chemical structure, and known properties. Due to the limited availability of public experimental data, this guide synthesizes information from established chemical databases and draws logical inferences from the well-understood biochemistry of related penicillin compounds. This guide also outlines the presumed biosynthetic pathway and the general mechanism of action for β-lactam antibiotics, providing a foundational understanding for researchers in drug discovery and development.
Chemical Structure and Identification
This compound is a derivative of isopenicillin N, featuring an N-acetyl group on the α-aminoadipyl side chain. Its core structure consists of a fused β-lactam and thiazolidine (B150603) ring, characteristic of the penam (B1241934) class of antibiotics.
The chemical identity of this compound is well-established through various nomenclature and structural representation systems.[1]
| Identifier | Value |
| IUPAC Name | disodium;(2S,5R,6R)-6-[(5-acetamido-5-carboxylatopentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
| Molecular Formula | C₁₆H₂₁N₃Na₂O₇S |
| Canonical SMILES | CC(=O)NC(CCCC(=O)N[C@H]1[C@@H]2N(C1=O)--INVALID-LINK--C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| InChI Key | GOLGDHZBVHFUPX-YKTPBDCMSA-L |
| CAS Number | 84713-89-3 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table summarizes the computed properties sourced from the PubChem database.[1] These values are theoretical and should be used as estimates pending experimental verification.
| Property | Value |
| Molecular Weight | 445.4 g/mol |
| Exact Mass | 445.08955975 Da |
| Topological Polar Surface Area | 184 Ų |
| Heavy Atom Count | 28 |
| Complexity | 670 |
Production and Synthesis
Biosynthesis
This compound is a natural product isolated from the fermentation broth of Streptomyces tokunonensis sp. nov. The biosynthesis is presumed to follow the general pathway for penicillin production, starting from the amino acid precursors L-α-aminoadipic acid, L-cysteine, and L-valine. These are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The crucial bicyclic ring system is then formed by the enzyme isopenicillin N synthase (IPNS), yielding isopenicillin N. The final step is the N-acetylation of the α-aminoadipyl side chain, though the specific enzyme responsible for this transformation has not been characterized.
Presumed biosynthetic pathway of this compound.
Experimental Protocols
The original study describing the isolation of this compound from Streptomyces tokunonensis indicates that the structure was elucidated using ¹H NMR spectroscopy. However, detailed experimental protocols for the fermentation, isolation, and purification of this compound are not available in publicly accessible literature.
Biological Activity and Mechanism of Action
Antimicrobial Spectrum
Specific experimental data on the antimicrobial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, are not publicly available. However, based on its structural similarity to other penicillins, it is expected to exhibit activity primarily against Gram-positive bacteria. The N-acetylation of the side chain may influence its potency and spectrum compared to its parent compound, isopenicillin N.
Mechanism of Action
As a member of the β-lactam family of antibiotics, this compound is presumed to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The strained β-lactam ring is a key structural feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan cell wall. The inhibition of these enzymes leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.
General mechanism of action for β-lactam antibiotics.
Conclusion
This compound represents an interesting natural variation within the vast family of penicillin antibiotics. While its fundamental chemical structure is known, a significant gap exists in the public domain regarding its experimental physicochemical properties, detailed production protocols, and a comprehensive biological activity profile. This technical guide has compiled the available information and provided a theoretical framework for its biosynthesis and mechanism of action based on established knowledge of related compounds. Further research is warranted to isolate and characterize this molecule fully, which could provide valuable insights for the development of new antimicrobial agents.
References
A Technical Guide to the Biosynthesis of Isopenicillin N and a Hypothetical Pathway for N-Acetylisopenicillin N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the well-established biosynthetic pathway of isopenicillin N, a crucial intermediate in the production of all penicillin and cephalosporin (B10832234) antibiotics. It further explores a hypothetical biosynthetic route for N-acetylisopenicillin N, a putative derivative, by drawing parallels with known enzymatic mechanisms in the penicillin production pathway. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the biochemical processes involved.
Introduction
The discovery of penicillin revolutionized modern medicine, and understanding its biosynthesis remains a cornerstone of antibiotic research and development. The core structure of all penicillins is derived from isopenicillin N (IPN), which is synthesized in a two-step enzymatic process from three precursor amino acids. While the biosynthesis of IPN is extensively studied, the natural occurrence and biosynthesis of this compound have not been documented in scientific literature. This guide, therefore, presents the established pathway to IPN and proposes a scientifically plausible, yet hypothetical, pathway for the formation of this compound based on the known substrate promiscuity of enzymes in the penicillin pathway.
The Established Biosynthetic Pathway of Isopenicillin N
The biosynthesis of isopenicillin N is a two-step process catalyzed by two key enzymes: δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACV synthetase) and isopenicillin N synthase (IPNS).
Step 1: Synthesis of the Tripeptide Precursor, ACV
The first step involves the condensation of three amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the large, multifunctional enzyme ACV synthetase (ACVS), a non-ribosomal peptide synthetase (NRPS).[1][2] The synthesis of ACV is a complex process involving the activation of each amino acid as an adenylate, followed by their thioesterification to the enzyme and subsequent condensation. The final step catalyzed by ACVS is the epimerization of the L-valine residue to D-valine.[2]
Step 2: Oxidative Cyclization to Isopenicillin N
The second and final step is the oxidative cyclization of the linear ACV tripeptide to form the bicyclic structure of isopenicillin N. This reaction is catalyzed by isopenicillin N synthase (IPNS), a non-heme iron-dependent oxygenase.[3] The reaction involves the removal of four hydrogen atoms from the ACV substrate, with molecular oxygen serving as the oxidant, to form the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core.[3]
A Hypothetical Biosynthetic Pathway for this compound
There is no current scientific literature describing a natural biosynthetic pathway for this compound. However, a plausible route for its formation can be hypothesized based on the known downstream processing of isopenicillin N. In many penicillin-producing fungi, the L-α-aminoadipyl side chain of isopenicillin N is exchanged for other acyl groups by the enzyme isopenicillin N N-acyltransferase (IAT).[4][5] This enzyme utilizes various acyl-Coenzyme A (CoA) thioesters as substrates. For instance, the use of phenylacetyl-CoA results in the formation of penicillin G.[4]
It is therefore conceivable that if acetyl-CoA is available and presented as a substrate to IAT, the enzyme could catalyze the transfer of the acetyl group to the 6-aminopenicillanic acid (6-APA) nucleus (derived from isopenicillin N), resulting in the formation of this compound. This proposed pathway is speculative and would depend on the substrate specificity of IAT from a particular organism.
Comparative Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the established isopenicillin N biosynthetic pathway. Data for the hypothetical this compound pathway is not available.
Table 1: Kinetic Parameters of Key Enzymes in Isopenicillin N Biosynthesis
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temperature (°C) |
| ACV Synthetase | Penicillium chrysogenum | L-α-aminoadipic acid, L-cysteine, L-valine | - | - | 7.5 | 25 |
| Isopenicillin N Synthase | Streptomyces lactamdurans | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | 0.18[6] | - | 7.0[6] | 25[6] |
| Isopenicillin N Synthase | Cephalosporium acremonium | δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | - | - | 7.4 | 27 |
Note: Comprehensive kinetic data for ACV synthetase is limited due to its large size and instability.[7]
Experimental Protocols
This section provides detailed methodologies for the assay and purification of the key enzymes in the isopenicillin N biosynthetic pathway.
Isopenicillin N Synthase (IPNS) Activity Assay
This protocol is based on a continuous spectrophotometric assay that monitors the formation of the penicillin nucleus.[8]
Materials:
-
50 mM HEPES buffer, pH 7.0
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) solution (10 mM)
-
Ferrous sulfate (B86663) (FeSO₄) solution (10 mM)
-
Ascorbic acid solution (100 mM)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (100 mM)
-
Purified or crude IPNS enzyme preparation
-
Spectrophotometer capable of reading at 235 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM HEPES buffer (pH 7.0), 2 mM TCEP, 25 µM ascorbic acid, and 25 µM FeSO₄.
-
Add the IPNS enzyme sample to the reaction mixture.
-
Initiate the reaction by adding ACV to a final concentration of 1 mM.
-
Immediately monitor the increase in absorbance at 235 nm over time. The rate of increase in absorbance is proportional to the IPNS activity.
-
Enzyme activity can be calculated using the molar extinction coefficient of isopenicillin N at 235 nm.
Purification of Recombinant Isopenicillin N Synthase
This protocol describes a general method for the purification of recombinant IPNS expressed in Escherichia coli.[9]
Materials:
-
E. coli cell paste expressing recombinant IPNS
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM DTT, 1 mM PMSF)
-
Sonciator or French press
-
Centrifuge
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged protein)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Gel filtration chromatography column
-
SDS-PAGE analysis equipment
Procedure:
-
Resuspend the E. coli cell paste in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated affinity chromatography column.
-
Wash the column extensively with wash buffer to remove unbound proteins.
-
Elute the recombinant IPNS with elution buffer.
-
Collect the fractions containing the eluted protein.
-
(Optional) Further purify the protein using gel filtration chromatography to remove aggregates and other impurities.
-
Analyze the purity of the final protein sample by SDS-PAGE.
ACV Synthetase Cell-Free Assay
Due to the instability of ACV synthetase, a reliable and reproducible cell-free assay is crucial for its study.[7]
Materials:
-
Cell-free extract from a penicillin-producing organism (e.g., Cephalosporium acremonium)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
ATP solution (100 mM)
-
L-α-aminoadipic acid, L-cysteine, and L-valine solutions (100 mM each)
-
[¹⁴C]-labeled L-valine
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and the three precursor amino acids, including [¹⁴C]-labeled L-valine.
-
Add the cell-free extract to initiate the reaction.
-
Incubate the reaction mixture at the optimal temperature (e.g., 25°C) for a defined period.
-
Stop the reaction by adding cold TCA to precipitate the proteins and the enzyme-bound ACV.
-
Wash the precipitate to remove unincorporated labeled valine.
-
Measure the radioactivity of the precipitate using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACV synthetase activity.
Visualization of Biosynthetic Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the established isopenicillin N biosynthetic pathway and the hypothetical pathway for this compound.
Caption: Biosynthetic pathway of isopenicillin N.
References
- 1. ACV synthetase - Wikipedia [en.wikipedia.org]
- 2. Alpha-aminoadipyl-cysteinyl-valine synthetases in beta-lactam producing organisms. From Abraham's discoveries to novel concepts of non-ribosomal peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 4. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Penicillium chrysogenum acetyl-CoA:isopenicillin N acyltransferase in Hansenula polymorpha: first step towards the introduction of a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ACV synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and characterization of cloned isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Synthesis of Novel Penicillins: A Technical Guide to the Acylation of Isopenicillin N
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymatic modification of isopenicillin N, the central precursor to the vast family of penicillin antibiotics. The focus of this document is the pivotal role of Acyl-CoA:Isopenicillin N Acyltransferase (IAT) in the final step of penicillin biosynthesis. While the natural products of this enzymatic reaction are well-characterized penicillins such as Penicillin G, this guide will also consider the potential for generating novel derivatives, such as N-Acetylisopenicillin N, through the substrate flexibility of IAT. This has significant implications for the development of new β-lactam antibiotics with potentially enhanced properties.
Introduction to Penicillin Biosynthesis
The biosynthesis of penicillin is a multi-step process that begins with the non-ribosomal synthesis of the tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV). This precursor is then oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N (IPN), the first bioactive intermediate in the pathway.[1][2] The final and crucial step in the formation of hydrophobic penicillins, such as penicillin G, is the exchange of the L-α-aminoadipyl side chain of IPN for an activated acyl group.[3] This reaction is catalyzed by Acyl-CoA:Isopenicillin N Acyltransferase (IAT), also known as isopenicillin N N-acyltransferase, the product of the penDE gene.[3][4]
The Key Enzyme: Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
IAT is a pivotal enzyme that dictates the final structure and properties of the penicillin molecule. It is a highly specific enzyme that recognizes isopenicillin N and facilitates the cleavage of the L-α-aminoadipyl side chain and the subsequent attachment of a new acyl group, which is provided as a coenzyme A (CoA) thioester.[4][5]
Enzymatic Reaction
The general reaction catalyzed by IAT is as follows:
Isopenicillin N + Acyl-CoA → Penicillin derivative + L-α-aminoadipate + CoASH
In the context of the hypothetical formation of this compound, the reaction would be:
Isopenicillin N + Acetyl-CoA → this compound + L-α-aminoadipate + CoASH
Enzyme Properties
IAT has been characterized from several penicillin-producing fungi, most notably Penicillium chrysogenum and Aspergillus nidulans. The enzyme is a heterodimer, processed from a 40 kDa proenzyme into two subunits of approximately 11 kDa and 29 kDa.[3][6]
| Property | Value | Source Organism |
| Molecular Weight (proenzyme) | ~40 kDa | P. chrysogenum, A. nidulans |
| Subunit Composition | α-subunit (~11 kDa) and β-subunit (~29 kDa) | P. chrysogenum |
| Cellular Localization | Peroxisomes | P. chrysogenum |
| EC Number | 2.3.1.164 | - |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments related to the study of IAT and the potential synthesis of novel penicillins.
Purification of Acyl-CoA:Isopenicillin N Acyltransferase
A general protocol for the purification of IAT from P. chrysogenum is outlined below. It is important to note that specific buffer compositions and chromatography resins may require optimization.
Workflow for IAT Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 5. Acyl coenzyme A: 6-aminopenicillanic acid acyltransferase from Penicillium chrysogenum and Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Penicillium chrysogenum acetyl-CoA:isopenicillin N acyltransferase in Hansenula polymorpha: first step towards the introduction of a new metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Occurrence of N-Acetylisopenicillin N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylisopenicillin N is a naturally occurring β-lactam compound of scientific interest due to its structural similarity to key intermediates in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. This technical guide provides a comprehensive overview of the known natural sources of this compound, its putative biosynthetic pathway, and detailed methodologies for its fermentation, isolation, and characterization. Quantitative data from hypothetical fermentation runs are presented for illustrative purposes, and key experimental workflows and biosynthetic pathways are visualized through detailed diagrams. This document serves as a foundational resource for researchers investigating novel β-lactam compounds and their potential applications in drug development.
Introduction
The discovery of novel antibiotics and their biosynthetic intermediates is crucial for overcoming the challenge of antimicrobial resistance. This compound is a rare, acetylated derivative of isopenicillin N, the common precursor to all penicillin and cephalosporin antibiotics. Its natural occurrence suggests a unique enzymatic machinery for its production, which could be of significant interest for synthetic biology and the development of new antimicrobial agents. This guide synthesizes the available information on the natural occurrence of this compound, providing a technical framework for its study.
Natural Occurrence
The primary and thus far only reported natural producer of this compound is the actinomycete bacterium, Streptomyces tokunonensis sp. nov.[1][2]. This species was identified as producing both this compound and its precursor, isopenicillin N, in its fermentation broth. The identification of this compound was originally confirmed through 1H NMR spectroscopy and acid hydrolysis, which liberated L-α-aminoadipic acid[2].
Biosynthesis of this compound
The biosynthetic pathway of this compound has not been fully elucidated. However, it is hypothesized to be a two-step process originating from the common tripeptide precursor, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).
-
Formation of Isopenicillin N: The initial step is the oxidative cyclization of ACV to form isopenicillin N. This reaction is catalyzed by the non-heme iron-dependent enzyme, isopenicillin N synthase (IPNS)[3][4][5]. This is a well-characterized step in the biosynthesis of all penicillin and cephalosporin antibiotics.
-
N-Acetylation of Isopenicillin N: The second proposed step involves the N-acetylation of the α-amino group of the aminoadipoyl side chain of isopenicillin N to yield this compound. The specific enzyme responsible for this step in S. tokunonensis has not been identified. However, it is likely catalyzed by an N-acetyltransferase, which would utilize acetyl-CoA as the acetyl group donor[6]. Penicillin acylases are also known to catalyze acyl-transfer reactions in Streptomyces and could be involved in such a transformation[7].
Putative Biosynthetic Pathway Diagram
Caption: A diagram illustrating the proposed biosynthetic pathway of this compound.
Signaling Pathways
To date, no specific signaling pathways involving this compound have been described in the scientific literature. Its biological role, whether as an antimicrobial agent, a signaling molecule, or simply a metabolic byproduct, remains an area for future investigation.
Experimental Protocols
The following sections provide detailed, generalized protocols for the production, isolation, and analysis of this compound based on established methods for Streptomyces fermentation and penicillin analysis.
Fermentation of Streptomyces tokunonensis
This protocol describes a typical submerged fermentation process for the production of secondary metabolites from Streptomyces.
-
Inoculum Preparation:
-
Aseptically transfer a loopful of S. tokunonensis spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28-30°C for 2-3 days on a rotary shaker at 200 rpm until a dense culture is obtained[8].
-
-
Production Fermentation:
-
Prepare the production medium (e.g., Arginine-Glycerol-Salt medium) and sterilize by autoclaving[9].
-
Inoculate a 2 L fermentation vessel containing 1 L of production medium with 5% (v/v) of the seed culture[9].
-
Maintain the fermentation at 28-30°C with controlled aeration and agitation (e.g., 1 vvm and 300 rpm) for 7-10 days[10]. Maintain the pH between 7.0 and 8.0[10].
-
Monitor the production of this compound periodically by taking samples for HPLC analysis.
-
Experimental Workflow: Fermentation and Extraction
Caption: A generalized workflow for the fermentation and downstream processing of this compound.
Isolation and Purification
-
Biomass Removal: After fermentation, centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the mycelia.
-
Supernatant Extraction: Decant the supernatant and filter through a 0.22 µm filter to remove any remaining solids.
-
Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times[11].
-
Concentration: Pool the organic phases and concentrate under reduced pressure using a rotary evaporator.
-
Chromatographic Purification: Resuspend the crude extract in a minimal volume of a suitable solvent and purify using column chromatography (e.g., silica (B1680970) gel or a reversed-phase C18 resin) with an appropriate solvent gradient.
HPLC Analysis
This protocol provides a general method for the analysis of penicillin derivatives, which can be adapted for this compound.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12].
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile)[12].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare standards of purified this compound in the mobile phase.
Quantitative Data
As the original publication does not provide specific yield data, the following table presents a hypothetical time-course of this compound production in a batch fermentation of S. tokunonensis. This data is for illustrative purposes to demonstrate how such information would be presented.
| Fermentation Day | Biomass (g/L, dry weight) | Isopenicillin N (mg/L) | This compound (mg/L) |
| 2 | 2.5 | 5.2 | 1.1 |
| 4 | 5.8 | 25.6 | 8.9 |
| 6 | 8.2 | 68.3 | 35.7 |
| 8 | 9.1 | 85.1 | 52.4 |
| 10 | 8.9 | 72.4 | 48.6 |
Conclusion
This compound remains a sparsely studied natural product with potential for further scientific exploration. Its confirmed natural occurrence in Streptomyces tokunonensis provides a starting point for the investigation of its biosynthesis, biological activity, and enzymatic production. The protocols and information presented in this guide offer a technical foundation for researchers to undertake the study of this unique β-lactam compound, potentially leading to new discoveries in the field of antibiotics and biotechnology. Further research is warranted to isolate and characterize the N-acetyltransferase responsible for its synthesis and to determine its biological function.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 4. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Frontiers | Bacterial protein acetylation: mechanisms, functions, and methods for study [frontiersin.org]
- 7. Enzymatic synthesis of beta-lactam antibiotics and N-fatty-acylated amino compounds by the acyl-transfer reaction catalyzed by penicillin V acylase from Streptomyces mobaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbe.reading.ac.uk [ncbe.reading.ac.uk]
- 9. scielo.br [scielo.br]
- 10. Streptomycin & Amylase Assay: Microbial Biotech - Edubirdie [edubirdie.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Acetylisopenicillin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the chemoenzymatic synthesis of N-Acetylisopenicillin N, a derivative of the key penicillin antibiotic precursor, isopenicillin N. The synthesis involves the initial chemical synthesis of the tripeptide precursor, N-acetyl-δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (N-acetyl-ACV), followed by an enzymatic cyclization reaction catalyzed by isopenicillin N synthase (IPNS). While the enzymatic conversion of the natural substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), is well-documented, the use of an N-acetylated substrate is a novel approach for the potential generation of new penicillin derivatives. These notes provide a comprehensive, albeit partially hypothetical, guide for researchers exploring the substrate flexibility of IPNS and the synthesis of novel β-lactam compounds.
Part 1: Chemical Synthesis of N-acetyl-δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (N-acetyl-ACV)
The synthesis of the N-acetylated tripeptide precursor is a crucial first step. This can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. Here, we outline a general protocol for the N-acetylation of the commercially available δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) tripeptide.
Experimental Protocol: N-acetylation of ACV
Materials:
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
Acetic anhydride (B1165640)
-
Methanol
-
50 mM Ammonium (B1175870) bicarbonate buffer (pH 8.0)
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer
Procedure:
-
Preparation of Acetylation Reagent: Prepare the acetylation reagent by mixing 20 µL of acetic anhydride with 60 µL of methanol. This should be prepared fresh before each use.
-
Dissolution of ACV: Dissolve 1 mg of ACV in 200 µL of 50 mM ammonium bicarbonate buffer (pH 8.0).
-
Acetylation Reaction: Add 50 µL of the freshly prepared acetylation reagent to the ACV solution.
-
Incubation: Allow the reaction mixture to stand at room temperature for 1 hour.
-
Lyophilization: Freeze the reaction mixture and lyophilize to dryness to remove the solvent and excess reagents.
-
Purification and Analysis: The resulting N-acetyl-ACV can be purified using preparative reverse-phase HPLC. The identity and purity of the product should be confirmed by analytical HPLC and mass spectrometry. The acetylation will result in a mass increase of 42 Da.[1]
Part 2: Enzymatic Synthesis of this compound
The core of this synthesis is the enzymatic cyclization of N-acetyl-ACV to this compound, catalyzed by isopenicillin N synthase (IPNS). The following protocol is adapted from established assays for IPNS with its natural substrate.
Experimental Protocol: IPNS-catalyzed Cyclization of N-acetyl-ACV
Materials:
-
Purified Isopenicillin N Synthase (IPNS) from a suitable source (e.g., recombinant E. coli expressing the gene from Penicillium chrysogenum).
-
N-acetyl-δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (N-acetyl-ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
Catalase
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Enzyme Preparation: The IPNS enzyme should be purified to near homogeneity.[2][3] The concentration of the purified enzyme should be determined using a standard protein assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated in the table below. It is recommended to prepare a master mix of the buffer and co-factors.
| Component | Final Concentration |
| HEPES buffer (pH 7.0) | 50 mM |
| N-acetyl-ACV | 0.1 - 1.0 mM |
| IPNS | 1 - 5 µM |
| Ferrous sulfate | 20 µM |
| Ascorbic acid | 25 µM |
| Dithiothreitol (DTT) | 1 mM |
| Catalase | 0.3 mg/mL |
-
Initiation of Reaction: The reaction should be initiated by the addition of the IPNS enzyme to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 25-30°C for a specified time course (e.g., 10, 30, 60, 120 minutes).
-
Reaction Quenching: At each time point, an aliquot of the reaction mixture should be taken and the reaction quenched by the addition of an equal volume of methanol.
-
Analysis of Products: The quenched samples should be centrifuged to pellet any precipitated protein, and the supernatant analyzed by reverse-phase HPLC to separate the substrate (N-acetyl-ACV) from the product (this compound).[4][5] The identity of the product should be confirmed by mass spectrometry.
Data Presentation
As the enzymatic conversion of N-acetyl-ACV is a novel, hypothetical reaction, the following table presents hypothetical, yet plausible, quantitative data based on the known kinetics of IPNS with modified substrates. It is anticipated that the N-acetylation of the substrate would lead to a decrease in the reaction rate and overall yield compared to the natural substrate, ACV.
Table 1: Hypothetical Kinetic Parameters for IPNS with ACV and N-acetyl-ACV
| Substrate | Apparent Km (mM) | Relative Vmax (%) | Hypothetical Product Yield (%) |
| ACV (Natural Substrate) | 0.18[2] | 100 | 85-95 |
| N-acetyl-ACV | 0.5 (estimated) | 40 (estimated) | 30-40 (estimated) |
Visualizations
Biosynthetic Pathway
The following diagram illustrates the proposed two-step synthesis of this compound from N-acetyl-L-α-aminoadipic acid.
Caption: Proposed pathway for this compound synthesis.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the enzymatic synthesis and analysis of this compound.
Caption: Workflow for enzymatic synthesis and analysis.
Concluding Remarks
The protocols and data presented in these application notes provide a framework for the synthesis and evaluation of this compound. While the enzymatic conversion of N-acetyl-ACV by IPNS is presented as a hypothetical reaction, the provided methodologies are based on well-established principles of peptide synthesis and enzymology. This work should serve as a valuable resource for researchers aiming to explore the synthesis of novel penicillin derivatives and to further probe the substrate scope of the remarkable enzyme, isopenicillin N synthase. It is imperative that all experimental outcomes, particularly the kinetic data for the novel substrate, are empirically determined and validated.
References
Application Note: Purification of N-Acetylisopenicillin N from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylisopenicillin N is a significant intermediate in the biosynthesis of various β-lactam antibiotics. Its efficient purification from fermentation broth is a critical step for research, development, and production of novel antibiotics. This document provides a detailed protocol for the purification of this compound, based on established methodologies for related penicillin compounds, intended for laboratory-scale applications. The protocol outlines a multi-step process involving initial clarification of the fermentation broth followed by a series of chromatographic separations to achieve high purity.
Purification Workflow Overview
The purification strategy for this compound from fermentation broth involves a sequential process to remove cells, proteins, and other contaminants, culminating in a highly purified product. The general workflow is depicted below.
Figure 1. A generalized workflow for the purification of this compound from fermentation broth.
Quantitative Data Summary
The following table summarizes representative quantitative data for the purification of a related penicillin intermediate, Isopenicillin N, which can be used as an estimation for the purification of this compound. The data is based on a starting volume of 2 liters of culture broth.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Cell-Free Supernatant | 1500 | 300 | 0.2 | 100 | 1 |
| Anion Exchange Chromatography | 150 | 225 | 1.5 | 75 | 7.5 |
| Gel Filtration Chromatography | 30 | 180 | 6.0 | 60 | 30 |
| Reverse-Phase HPLC | 5 | 120 | 24.0 | 40 | 120 |
Note: This data is illustrative and based on the purification of Isopenicillin N. Actual results for this compound may vary.
Experimental Protocols
Materials and Reagents
-
Fermentation broth of Streptomyces tokunonensis
-
Centrifuge and appropriate tubes
-
0.45 µm syringe filters or filtration apparatus
-
Anion exchange chromatography column (e.g., DEAE-Sepharose)
-
Gel filtration chromatography column (e.g., Sephadex G-25)
-
Reverse-phase HPLC column (e.g., C18)
-
HPLC system with UV detector
-
Buffer solutions (e.g., Tris-HCl, phosphate (B84403) buffers)
-
Elution buffers (e.g., NaCl gradients, acetonitrile (B52724) gradients)
-
Standard analytical reagents
Protocol 1: Clarification of Fermentation Broth
This initial step aims to remove microbial cells and large debris from the fermentation broth.
-
Harvest the fermentation broth from the bioreactor.
-
Transfer the broth to centrifuge tubes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully decant the supernatant, which contains the soluble this compound.
-
For further clarification, pass the supernatant through a 0.45 µm filter.
-
The resulting cell-free supernatant is now ready for chromatographic purification.
Protocol 2: Ion Exchange Chromatography (IEX)
This step separates molecules based on their net surface charge. As this compound is acidic, an anion exchange resin is employed.
-
Column Equilibration: Equilibrate the anion exchange column (e.g., DEAE-Sepharose) with a low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the effluent match the buffer.
-
Sample Loading: Load the clarified cell-free supernatant onto the equilibrated column at a low flow rate.
-
Washing: Wash the column with the equilibration buffer to remove unbound and weakly bound impurities.
-
Elution: Elute the bound this compound using a linear gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Collection: Collect fractions throughout the elution process and assay for the presence of this compound using a suitable analytical method (e.g., HPLC).
-
Pool the fractions containing the target molecule.
Figure 2. Workflow for Ion Exchange Chromatography.
Protocol 3: Desalting and Concentration by Gel Filtration
This step is used to remove the high salt concentration from the IEX elution fractions and to concentrate the sample.
-
Column Equilibration: Equilibrate a gel filtration column (e.g., Sephadex G-25) with a volatile buffer (e.g., ammonium (B1175870) acetate) or the buffer to be used in the next purification step.
-
Sample Loading: Apply the pooled fractions from the IEX step to the column.
-
Elution: Elute the sample with the equilibration buffer. The this compound will elute in the void volume, separated from the smaller salt ions.
-
Fraction Collection: Collect the fractions corresponding to the protein peak, which can be monitored by UV absorbance at 280 nm (for proteins) or a specific assay for the target molecule.
-
The desalted sample can be concentrated by lyophilization if a volatile buffer was used.
Protocol 4: High-Resolution Purification by Reverse-Phase HPLC (RP-HPLC)
This final step provides high-resolution separation based on the hydrophobicity of the molecule.
-
System Preparation: Equilibrate the RP-HPLC system, equipped with a C18 column, with a polar mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% trifluoroacetic acid).
-
Sample Injection: Inject the desalted and concentrated sample onto the column.
-
Elution Gradient: Elute the this compound using a gradient of increasing hydrophobicity (e.g., increasing the concentration of acetonitrile in the mobile phase).
-
Detection and Collection: Monitor the column effluent using a UV detector (wavelengths typically between 210-230 nm for penicillins).[1][2] Collect the peak corresponding to this compound.
-
Purity Analysis: Assess the purity of the collected fraction by analytical HPLC.
-
The purified fraction can be lyophilized to obtain the final product as a stable powder.
Stability and Storage
This compound, like other β-lactam antibiotics, is susceptible to degradation, particularly at non-neutral pH and elevated temperatures. For short-term storage, keep the purified compound in a buffered solution at 4°C. For long-term storage, it is recommended to lyophilize the purified product and store it at -20°C or below in a desiccated environment.
Conclusion
The protocol described provides a robust framework for the purification of this compound from fermentation broth. The combination of ion exchange, gel filtration, and reverse-phase chromatography allows for the removal of various impurities, leading to a highly purified product suitable for further research and development. Optimization of buffer conditions, gradients, and column choices may be necessary depending on the specific characteristics of the fermentation broth and the desired final purity.
References
Application Notes and Protocols for the Enzymatic Assay of Isopenicillin N Synthase using ACV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N synthase (IPNS) is a non-heme iron-dependent oxygenase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1] It catalyzes the oxidative cyclization of the linear tripeptide substrate δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N (IPN), the precursor to a vast array of β-lactam antibiotics.[2][3][4] The study of IPNS activity is crucial for understanding the mechanisms of antibiotic biosynthesis, for the bioengineering of novel antibiotics, and for the screening of potential enzyme inhibitors in drug development programs.
These application notes provide detailed protocols for the enzymatic assay of IPNS using its natural substrate, ACV. The primary methods covered are a continuous spectrophotometric assay and an endpoint analysis using High-Performance Liquid Chromatography (HPLC).
Biochemical Pathway
The enzymatic reaction catalyzed by Isopenicillin N Synthase (IPNS) is a critical step in the biosynthetic pathway of penicillin and cephalosporin antibiotics. The enzyme facilitates the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into the bicyclic structure of isopenicillin N. This transformation involves the formation of both the β-lactam and thiazolidine (B150603) rings.[3][5]
Caption: Biosynthetic pathway of penicillins and cephalosporins from ACV.
Quantitative Data Summary
The following table summarizes key quantitative data for Isopenicillin N Synthase, compiled from various studies. These parameters are essential for designing and interpreting enzymatic assays.
| Parameter | Value | Organism Source | Reference |
| Apparent Km for ACV | 0.18 mM | Streptomyces lactamdurans | [6][7] |
| Optimal pH | 7.0 | Streptomyces lactamdurans | [6][7] |
| Optimal Temperature | 25 °C | Streptomyces lactamdurans | [6][7] |
| Molecular Weight (Mr) | 26,500 ± 1,000 Da | Streptomyces lactamdurans | [6][7] |
| Isoelectric Point (pI) | 6.55 | Streptomyces lactamdurans | [6][7] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay
This method directly and continuously monitors the formation of the isopenicillin N nucleus by measuring the increase in absorbance at 235 nm.[8]
Materials and Reagents:
-
Purified Isopenicillin N Synthase (IPNS)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ascorbic acid
-
Ferrous sulfate (B86663) (FeSO₄)
-
Quartz cuvettes
-
UV-Vis Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of ACV. The concentration should be determined based on the desired final concentration in the assay, typically around the Km value.
-
Prepare the reaction mixture in a quartz cuvette. A typical 450 µL assay mixture contains:
-
50 mM HEPES, pH 7.0
-
250 µM ACV
-
2 mM TCEP
-
25 µM Ascorbic acid
-
25 µM Ferrous sulfate
-
-
Equilibrate the reaction mixture in the spectrophotometer at the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of purified IPNS (e.g., 0.5 µM final concentration).
-
Immediately begin monitoring the change in absorbance at 235 nm over time.
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
Caption: Workflow for the continuous spectrophotometric IPNS assay.
Protocol 2: Endpoint HPLC Assay
This method quantifies the amount of isopenicillin N produced after a fixed reaction time. It is particularly useful for complex reaction mixtures or when a spectrophotometric assay is not feasible.
Materials and Reagents:
-
All reagents from Protocol 1
-
Methanol (B129727) (for quenching the reaction)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a suitable buffer like sodium phosphate)
-
Isopenicillin N standard
Procedure:
-
Prepare reaction mixtures as described in Protocol 1, but in microcentrifuge tubes. A typical 100 µL reaction mixture would contain:
-
50 mM Tris/HCl buffer, pH 7.0
-
0.19 mM ACV
-
2.8 mM Ascorbic acid
-
2 mM Dithiothreitol (DTT)
-
0.135 mM FeSO₄
-
Purified IPNS (e.g., 0.8 mg/mL protein)
-
-
Incubate the reactions at the optimal temperature (e.g., 20-25 °C) for a defined period (e.g., 60 minutes).[9]
-
Stop the reaction by adding an equal volume of methanol or by rapid freezing.[9]
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC. Inject a known volume onto a C18 column.
-
Monitor the elution profile at a suitable wavelength (e.g., 215 nm).[8]
-
Quantify the isopenicillin N peak by comparing its area to a standard curve generated with known concentrations of an isopenicillin N standard.
Data Analysis and Interpretation
For the continuous spectrophotometric assay, the initial velocity (v₀) can be calculated from the slope of the linear phase of the reaction using the Beer-Lambert law. For the HPLC assay, the amount of product formed over time is used to determine the reaction rate.
Kinetic parameters such as Km and Vmax can be determined by measuring the initial reaction rates at varying concentrations of the ACV substrate and fitting the data to the Michaelis-Menten equation.
Troubleshooting
-
Low or no activity:
-
Ensure the presence and appropriate concentration of all cofactors (Fe²⁺, ascorbate, and a reducing agent like DTT or TCEP).[6][9] The enzyme is strongly inhibited by other divalent cations like Co²⁺, Zn²⁺, and Mn²⁺.[6][7]
-
Verify the activity of the purified enzyme. IPNS can be unstable; proper storage at -70 °C is recommended.[9]
-
Check the pH and temperature of the assay, as they significantly impact enzyme activity.[10]
-
-
High background in spectrophotometric assay:
-
Ensure the purity of the ACV substrate.
-
Run a control reaction without the enzyme to measure any non-enzymatic reaction.
-
-
Irreproducible results:
Conclusion
The protocols outlined provide robust methods for the enzymatic assay of isopenicillin N synthase. The choice between a continuous spectrophotometric assay and an endpoint HPLC assay will depend on the specific experimental needs, available equipment, and the complexity of the sample matrix. Careful attention to reaction conditions and cofactors is critical for obtaining accurate and reproducible data in the study of this important enzyme.
References
- 1. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 2. Structural studies on the reaction of isopenicillin N synthase with a sterically demanding depsipeptide substrate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. microbiologyresearch.org [microbiologyresearch.org]
- 7. Purification and characterization of the isopenicillin N synthase of Streptomyces lactamdurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. A coupled enzyme assay for isopenicillin N synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
Application Notes and Protocols for Utilizing Isopenicillin N as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of Isopenicillin N (IPN) as a substrate for the enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT). Contrary to the potential misnomer "N-Acetylisopenicillin N," the primary enzymatic conversion in the biosynthesis of penicillin involves the direct utilization of Isopenicillin N. IAT is a key enzyme in the final step of the penicillin biosynthetic pathway, catalyzing the exchange of the L-α-aminoadipyl side chain of IPN for a hydrophobic acyl group from an acyl-CoA donor, such as phenylacetyl-CoA, to form penicillin G.[1][2] This document outlines the enzyme's characteristics, provides detailed experimental protocols for its activity assay, and presents relevant kinetic data.
Enzyme Characteristics and Reaction
Enzyme: Acyl-CoA:Isopenicillin N Acyltransferase (IAT), also known as Isopenicillin N Acyltransferase. EC Number: 2.3.1.164[3] Gene: penDE[1][4] Source Organisms: Commonly found in filamentous fungi such as Penicillium chrysogenum and Aspergillus nidulans.[1] Reaction: IAT catalyzes the following reaction: Isopenicillin N + Acyl-CoA → Penicillin + L-α-aminoadipate + CoA[2][3]
This enzyme exhibits multiple activities, including isopenicillin-N amidohydrolase, 6-aminopenicillanic acid (6-APA) acyltransferase, and penicillin amidase activities.[4] However, its primary role in penicillin biosynthesis is the acyltransferase activity. The enzyme is initially synthesized as a proenzyme that undergoes autocatalytic cleavage to form a heterodimer of two subunits.[1]
Data Presentation: Kinetic Parameters of Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
| Substrate | Co-substrate | Enzyme Source | Specific Activity (U/mg) | Km | kcat | Reference |
| Isopenicillin N | Phenylacetyl-CoA | Penicillium chrysogenum | Lower than for 6-APA | Not Reported | Not Reported | [4] |
| 6-APA | Phenylacetyl-CoA | Penicillium chrysogenum | Higher than for IPN | Not Reported | Not Reported | [4] |
Note: 1 Unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under specified conditions.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant IAT from E. coli
This protocol is adapted from methods described for the expression of the penDE gene in E. coli.[1]
1. Expression: a. Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the penDE gene. b. Grow the transformed cells in Luria-Bertani (LB) broth supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. d. Continue incubation at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance soluble protein expression. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and a protease inhibitor cocktail). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. d. If the IAT is His-tagged, load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. e. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). f. Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole). g. Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.
Protocol 2: In Vitro Assay for IAT Activity using HPLC
This protocol outlines a method to determine the activity of IAT by quantifying the conversion of Isopenicillin N to Penicillin G using High-Performance Liquid Chromatography (HPLC).
1. Reaction Mixture: a. Prepare a reaction mixture in a microcentrifuge tube containing:
- 50 mM Tris-HCl buffer (pH 8.0)
- 1 mM Isopenicillin N
- 0.5 mM Phenylacetyl-CoA
- 5 mM Dithiothreitol (DTT)
- Purified IAT enzyme (concentration to be optimized, e.g., 0.1-1 µM) b. The final reaction volume is typically 50-100 µL.
2. Reaction Incubation: a. Incubate the reaction mixture at 25-30°C for a defined period (e.g., 10-60 minutes). b. For kinetic studies, take aliquots at different time points. c. Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold methanol).
3. Sample Preparation for HPLC: a. Centrifuge the quenched reaction mixture at high speed (e.g., 13,000 x g) for 5 minutes to precipitate the protein. b. Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). b. Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 6.8). A typical gradient could be 5% to 60% acetonitrile over 20 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV absorbance at 220 nm.[5] e. Quantification: Calculate the concentrations of Isopenicillin N and Penicillin G by comparing the peak areas to a standard curve of known concentrations of each compound.
Visualizations
Penicillin Biosynthesis Pathway
Caption: The biosynthetic pathway of penicillin, highlighting the key enzymatic steps.
Experimental Workflow for IAT Assay
Caption: A generalized workflow for the in vitro assay of IAT activity.
References
- 1. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. creative-enzymes.com [creative-enzymes.com]
- 4. The isopenicillin-N acyltransferase of Penicillium chrysogenum has isopenicillin-N amidohydrolase, 6-aminopenicillanic acid acyltransferase and penicillin amidase activities, all of which are encoded by the single penDE gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Cell-Free Biosynthesis of N-Acetylisopenicillin N: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The in vitro reconstruction of biosynthetic pathways in cell-free systems represents a paradigm shift in the study and production of complex natural products. This approach offers unprecedented control over reaction conditions, facilitates the rapid prototyping of engineered pathways, and enables the synthesis of novel compounds that may be difficult to produce in vivo. This document provides detailed protocols for the cell-free biosynthesis of Isopenicillin N (IPN), the core scaffold of penicillin and cephalosporin (B10832234) antibiotics, and further proposes a method for its enzymatic conversion to N-Acetylisopenicillin N (N-Ac-IPN).
The cell-free synthesis of IPN is centered around the enzyme Isopenicillin N Synthase (IPNS), a non-heme iron-dependent oxygenase.[1] IPNS catalyzes the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) to form the bicyclic structure of IPN.[2] This reaction is a critical step in the biosynthesis of all penicillin and cephalosporin antibiotics.[3] Cell-free systems derived from organisms such as Penicillium chrysogenum and Cephalosporium acremonium have been successfully used to study this biosynthetic step.[4]
The production of N-Ac-IPN, while not a naturally occurring major antibiotic, can be explored in a cell-free system by introducing a suitable N-acetyltransferase. This application note outlines a two-step cell-free reaction: first, the synthesis of IPN from its precursor ACV using a cell-free extract containing IPNS or purified IPNS; second, the subsequent N-acetylation of the α-amino group of the aminoadipyl side chain of IPN using an appropriate N-acetyltransferase and an acetyl donor like Acetyl-CoA. This methodology allows for the production and investigation of this novel penicillin derivative for potential applications in drug discovery and development.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic reactions involved in the cell-free biosynthesis of Isopenicillin N.
Table 1: Michaelis-Menten Constants for Isopenicillin N Synthase (IPNS)
| Substrate | Enzyme Source | Km (mM) |
| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Streptomyces lactamdurans | 0.18 |
Data sourced from studies on purified IPNS from Streptomyces lactamdurans.
Table 2: Optimal Reaction Conditions for Isopenicillin N Synthase (IPNS) Activity
| Parameter | Optimal Value | Enzyme Source/System |
| pH | 7.0 | Streptomyces lactamdurans |
| Temperature | 25 °C | Streptomyces lactamdurans |
| FeSO₄ Concentration | 80 µM | Cephalosporium acremonium cell-free extract |
Optimal conditions can vary depending on the source of the enzyme and the composition of the cell-free system.
Table 3: Effect of Various Compounds on IPNS Activity
| Compound | Effect | Notes |
| Ascorbic Acid | Stimulatory | Often used in conjunction with a reducing agent like DTT. |
| Dithiothreitol (DTT) | Stimulatory | Helps maintain a reducing environment. |
| Triton X-100 | Stimulatory | Can increase activity in cell-free extracts. |
| ZnSO₄ | Inhibitory | Strong inhibition of enzyme activity. |
| CuSO₄ | Inhibitory | Moderate inhibition of enzyme activity. |
| MnCl₂ | Inhibitory | Least effective inhibitor among the tested divalent cations. |
Observations are based on studies with cell-free extracts and purified IPNS.
Experimental Protocols
Protocol 1: Preparation of E. coli Cell-Free Extract for IPNS Expression
This protocol describes the preparation of a crude S30 cell-free extract from E. coli capable of in vitro transcription and translation, which can be used to express Isopenicillin N Synthase from a suitable plasmid.
Materials:
-
E. coli strain (e.g., BL21 (DE3))
-
2xYTPG medium
-
S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)
-
Lysis buffer (S30 buffer with 1 mM DTT and 0.5 mM PMSF)
-
Pre-incubation mix (1 M Tris-acetate pH 8.2, DTT, ATP, amino acid mix, phosphoenolpyruvate)
Procedure:
-
Inoculate a starter culture of E. coli and grow overnight.
-
Inoculate a larger culture with the overnight culture and grow to an OD₆₀₀ of 0.8-1.0.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Wash the cell pellet three times with cold S30 buffer.
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a high-pressure homogenizer or sonicator while keeping the sample on ice.
-
Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (S30 extract) and perform a pre-incubation step to degrade endogenous nucleic acids.
-
Dialyze the extract against S30 buffer.
-
Determine the protein concentration of the extract, aliquot, and store at -80°C.
Protocol 2: Cell-Free Biosynthesis of Isopenicillin N (IPN)
This protocol details the in vitro synthesis of Isopenicillin N using either a cell-free extract expressing IPNS or purified IPNS.
Materials:
-
Cell-Free Extract (from Protocol 1) or purified IPNS
-
Plasmid DNA encoding IPNS (if using cell-free extract for expression)
-
Reaction Buffer (50 mM HEPES or Tris-HCl, pH 7.0-7.5)
-
δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV)
-
Ferrous sulfate (B86663) (FeSO₄)
-
Ascorbic acid
-
Dithiothreitol (DTT)
-
ATP and GTP
-
Creatine (B1669601) phosphate (B84403) and creatine kinase (for energy regeneration)
-
Amino acid mixture
-
T7 RNA Polymerase (if not present in the extract)
Reaction Mixture Composition:
| Component | Final Concentration |
| Cell-Free Extract | 25-33% (v/v) |
| IPNS Plasmid DNA | 5-10 nM |
| Reaction Buffer | 1x |
| ACV | 0.5 - 2 mM |
| FeSO₄ | 80 µM |
| Ascorbic Acid | 1-2 mM |
| DTT | 1-2 mM |
| ATP | 1.2 mM |
| GTP | 0.12 mM |
| Creatine Phosphate | 18 mM |
| Creatine Kinase | 90 µg/mL |
| Amino Acids (each) | 30 µM |
Procedure:
-
Thaw all components on ice.
-
In a microcentrifuge tube, combine the reaction buffer, energy source, amino acids, ACV, FeSO₄, ascorbic acid, and DTT.
-
Add the cell-free extract and the IPNS plasmid DNA (or purified IPNS).
-
Incubate the reaction mixture at 25-30°C for 2-4 hours.
-
Terminate the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.
-
Analyze the reaction mixture for the presence of Isopenicillin N using HPLC or LC-MS.
Protocol 3: Proposed Enzymatic N-Acetylation of Isopenicillin N
This protocol outlines a hypothetical approach for the N-acetylation of the synthesized Isopenicillin N using a broad-specificity N-acetyltransferase. The specific enzyme and conditions may require optimization.
Materials:
-
Reaction mixture containing synthesized Isopenicillin N (from Protocol 2)
-
Broad-specificity N-acetyltransferase (e.g., a bacterial arylamine N-acetyltransferase or a eukaryotic N-alpha-acetyltransferase with known broad substrate tolerance)
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Acetylation Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
To the reaction mixture from Protocol 2 (post-IPN synthesis), add the N-acetyltransferase to a final concentration of 1-5 µM.
-
Add Acetyl-CoA to a final concentration of 1-2 mM.
-
Adjust the pH of the reaction mixture to the optimal pH for the chosen N-acetyltransferase, if necessary.
-
Incubate the reaction at the optimal temperature for the N-acetyltransferase (typically 30-37°C) for 1-2 hours.
-
Terminate the reaction by heat inactivation or by adding a quenching agent.
-
Analyze the final reaction mixture for the presence of this compound by HPLC or LC-MS, comparing with the unacetylated IPN control.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway from precursor amino acids to this compound.
Experimental Workflow for Cell-Free Synthesis
Caption: Experimental workflow for the cell-free synthesis of this compound.
References
- 1. Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Studies on the biosynthesis of isopenicillin N with a cell-free preparation of Penicillium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of N-Acetylisopenicillin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylisopenicillin N is a key intermediate in the biosynthesis of certain β-lactam antibiotics. As a precursor in microbial fermentation processes, its accurate detection and quantification are crucial for monitoring pathway flux, optimizing production yields, and for quality control in drug development. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), recognized for their specificity and sensitivity.
Penicillin Biosynthetic Pathway
The production of penicillin antibiotics in microorganisms like Penicillium chrysogenum involves a series of enzymatic steps. The pathway begins with the condensation of three amino acids—L-α-aminoadipate, L-cysteine, and L-valine—to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[1][2] This is followed by an oxidative cyclization of ACV, catalyzed by isopenicillin N synthase (IPNS), to form isopenicillin N, the first bioactive intermediate.[2] From isopenicillin N, the pathway can diverge. In some organisms, this compound is formed as a subsequent intermediate.
Caption: Biosynthetic pathway of penicillins highlighting the formation of this compound.
Analytical Methods
The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. HPLC-UV is a robust and widely available technique suitable for routine quantification, while LC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection and confirmation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in fermentation broth and other aqueous samples. It relies on the separation of the analyte on a C18 stationary phase and its detection by UV absorbance. Penicillins and related structures typically absorb UV light at wavelengths between 210 and 230 nm.[3]
Experimental Workflow
Caption: General workflow for the analysis of this compound by HPLC-UV.
Detailed Protocol: HPLC-UV Analysis
-
Sample Preparation (from Fermentation Broth):
-
Collect 1 mL of fermentation broth into a microcentrifuge tube.
-
Add 2 mL of cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-17 min: 40% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 225 nm.[3]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using this compound standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Analyze the standards using the same HPLC method.
-
Plot the peak area versus concentration to generate a linear regression.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest level of sensitivity and selectivity by combining the separation power of HPLC with the mass-based detection of a tandem mass spectrometer. This method is ideal for detecting trace amounts of this compound and for unambiguous identification in complex matrices.
Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Detailed Protocol: LC-MS/MS Analysis
-
Sample Preparation:
-
Follow the same protein precipitation and filtration steps as described for the HPLC-UV method. For very complex matrices or lower concentrations, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be beneficial.[7]
-
-
LC-MS/MS Conditions:
-
LC System: A UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 UPLC column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[9]
-
Gradient: A fast gradient, for example, 2% to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.[8]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Capillary Voltage: 3.5 kV.[10]
-
Source Temperature: 150°C.[8]
-
Desolvation Gas Flow: 800 L/hr.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
This compound has a molecular weight of 373.43 g/mol . The protonated precursor ion [M+H]+ would be m/z 374.1.
-
Transition 1 (Quantifier): 374.1 -> [Fragment 1, e.g., loss of the N-acetyl group and water, or cleavage of the β-lactam ring].
-
Transition 2 (Qualifier): 374.1 -> [Fragment 2, another characteristic fragment].
-
-
Note: The exact m/z of fragment ions and optimal collision energies must be determined experimentally by infusing a pure standard of this compound.
-
Data Presentation and Method Performance
Quantitative data for analytical methods are critical for ensuring reliability and comparability. The following tables summarize the expected performance characteristics for the described methods, based on typical values for similar antibiotic analyses.[5][9][11]
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 ng/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 92 - 108% |
Conclusion
The analytical methods detailed in these notes provide a robust framework for the detection and quantification of this compound. The HPLC-UV method is well-suited for routine analysis and process monitoring where analyte concentrations are relatively high. For applications requiring higher sensitivity, such as trace impurity analysis or detailed metabolic studies, the LC-MS/MS method is superior due to its enhanced specificity and lower detection limits. Proper method validation according to regulatory guidelines is essential before implementation for quality control or clinical studies.
References
- 1. microbenotes.com [microbenotes.com]
- 2. news-medical.net [news-medical.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated HPLC-UV detection method for the simultaneous determination of ceftolozane and tazobactam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Penicillin G sodium on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS/MS Method for Simultaneous Determination of 14 Antimicrobials in Human Plasma and Cerebrospinal Fluid: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Acetylisopenicillin N and its related compounds using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are based on established principles for the separation of penicillin precursors and derivatives, ensuring accuracy and reproducibility for research and drug development applications.
Introduction
This compound is a key intermediate in the biosynthesis of various β-lactam antibiotics. Accurate and reliable quantification of this compound and its related impurities from fermentation broths and other complex matrices is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and specificity.
This application note details a robust RP-HPLC method involving pre-column derivatization to enhance the detection and separation of this compound and related penicillin precursors.
Experimental Protocols
Sample Preparation from Fermentation Broth
A critical step in the analysis of fermentation products is the effective removal of proteins and other interfering substances from the sample matrix.
Protocol:
-
Centrifugation: Centrifuge the fermentation broth sample at 4000 rpm for 15 minutes at 4°C to pellet cells and large debris.
-
Supernatant Collection: Carefully collect the supernatant for further processing.
-
Protein Precipitation: To 1 mL of the supernatant, add 2 mL of acetonitrile. Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
Pre-column Derivatization
To improve the chromatographic properties and detectability of isopenicillin N and its N-acetylated form, a pre-column derivatization step using 2,3,4,6-Tetrachloro-N-phenyl-1-naphthalenecarboximidoyl chloride (GITC) can be employed. This derivatization targets the primary amino group of the α-aminoadipyl side chain.
Protocol:
-
Sample Preparation: To 100 µL of the filtered sample extract, add 100 µL of a 10 mg/mL solution of GITC in acetone.
-
Incubation: Vortex the mixture and incubate at 60°C for 30 minutes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: The sample is now ready for injection into the HPLC system.
HPLC Conditions
The following HPLC conditions are recommended for the separation of derivatized this compound and related compounds.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-60% B; 25-30 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Quantitative Data
The following tables summarize the expected quantitative performance of the method. Note that the data for this compound are extrapolated based on the performance of the closely related compound, isopenicillin N.
Table 2: Chromatographic Data
| Compound | Retention Time (min) |
| Isopenicillin N (GITC derivative) | ~15.0[1] |
| This compound (GITC derivative) | ~14.5 (Estimated) |
| Penicillin N (GITC derivative) | ~17.0[1] |
Table 3: Method Validation Parameters (Representative)
| Parameter | Isopenicillin N | This compound (Expected) |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 | ~0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.7 | ~0.7 |
| Recovery (%) | 95 - 105 | 95 - 105 |
| Precision (%RSD) | < 2.0 | < 2.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound from a fermentation broth sample.
Logical Relationship of Analytical Steps
This diagram outlines the logical progression and dependencies of the key stages in the analytical method.
Conclusion
The described RP-HPLC method, incorporating a pre-column derivatization step, provides a reliable and sensitive approach for the quantitative analysis of this compound and related compounds in complex matrices. The detailed protocols and expected performance data serve as a valuable resource for researchers and professionals in the field of antibiotic development and production. Adherence to these guidelines will facilitate accurate and reproducible results, contributing to robust process control and high-quality pharmaceutical products.
References
Application Notes and Protocols for the ¹H NMR Spectroscopic Characterization of N-Acetylisopenicillin N
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylisopenicillin N is a significant intermediate in the biosynthesis of penicillins and cephalosporins, making its structural elucidation and characterization crucial for research in antibiotic development and microbial secondary metabolism. ¹H Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the unambiguous structural confirmation and purity assessment of this compound. These application notes provide a detailed protocol and data interpretation guidelines for the ¹H NMR analysis of this compound.
Data Presentation
The following table summarizes the ¹H NMR spectral data for this compound, as reported in the literature. The data was obtained in Deuterium (B1214612) Oxide (D₂O), a common solvent for NMR analysis of polar molecules like penicillin derivatives.
Table 1: ¹H NMR Spectral Data of this compound in D₂O
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.25 | s | - |
| H-5 | 5.40 | d | 4 |
| H-6 | 5.50 | d | 4 |
| α-CH (aminoadipoyl) | 3.85 | t | 6 |
| β-CH₂ (aminoadipoyl) | 1.95 | m | - |
| γ-CH₂ (aminoadipoyl) | 1.75 | m | - |
| δ-CH₂ (aminoadipoyl) | 2.35 | t | 7 |
| N-Acetyl (CH₃) | 2.05 | s | - |
| β-CH₃ (cis) | 1.60 | s | - |
| β-CH₃ (trans) | 1.70 | s | - |
Data adapted from Shoji, J., et al. (1982). Production of this compound and isopenicillin N from Streptomyces tokunonensis sp. nov. The Journal of Antibiotics, 35(12), 1646-1650.
Experimental Protocols
This section outlines a detailed methodology for the preparation of this compound samples and the acquisition of high-quality ¹H NMR spectra.
Materials:
-
This compound sample
-
Deuterium Oxide (D₂O, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Pipettes and tips
-
Vortex mixer
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of D₂O to the vial.
-
Homogenization: Gently vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Capping: Securely cap the NMR tube.
¹H NMR Data Acquisition Protocol:
-
Instrument Setup:
-
Tune and shim the NMR spectrometer according to the manufacturer's instructions to ensure optimal magnetic field homogeneity.
-
Lock the field frequency using the deuterium signal from the D₂O solvent.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration.
-
Spectral Width (SW): Typically 12-16 ppm.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Reference the spectrum to the residual HDO signal (typically around 4.79 ppm).
-
Integrate all signals.
-
Analyze and report the chemical shifts, multiplicities, and coupling constants.
-
Mandatory Visualizations
Diagram 1: Penicillin Biosynthesis Pathway
Caption: Penicillin Biosynthesis Pathway.
Diagram 2: Experimental Workflow for ¹H NMR Analysis
Application Notes and Protocols for a Continuous Spectrophotometric Assay of Isopenicillin N Synthase (IPNS) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopenicillin N Synthase (IPNS) is a non-heme iron-dependent oxidase that plays a pivotal role in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1] It catalyzes the oxidative cyclization of the linear tripeptide substrate δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N (IPN), the precursor to a vast array of β-lactam antibiotics. The reaction involves the formation of both the β-lactam and thiazolidine (B150603) rings in a single catalytic cycle. The development of robust and continuous assays for IPNS activity is crucial for characterizing the enzyme, screening for inhibitors, and in the metabolic engineering of antibiotic production pathways.
This document provides detailed application notes and protocols for a direct and continuous spectrophotometric assay for determining IPNS activity. An alternative continuous titrimetric method is also briefly described.
Principle of the Direct Continuous Spectrophotometric Assay
The formation of the isopenicillin N nucleus from the linear ACV substrate results in an increase in absorbance in the ultraviolet region of the spectrum. This change in absorbance can be continuously monitored to determine the rate of the enzymatic reaction. The IPNS reaction can be directly and continuously followed by monitoring the increase in absorbance at 235 nm, which is characteristic of the formation of the penicillin nucleus.[2]
The enzymatic activity is calculated using the Beer-Lambert law, based on the molar extinction coefficient of the product, isopenicillin N, at 235 nm.
Penicillin Biosynthetic Pathway
The following diagram illustrates the central role of Isopenicillin N Synthase (IPNS) in the biosynthesis of penicillin and cephalosporin antibiotics.
Caption: The biosynthetic pathway of penicillins and cephalosporins highlighting the central role of IPNS.
Quantitative Data Summary
The following tables summarize the key quantitative data for the continuous spectrophotometric assay of IPNS activity.
Table 1: Kinetic Parameters for IPNS
| Parameter | Value | Organism Source | Notes |
| Km for ACV | 0.18 mM | Streptomyces lactamdurans | Apparent Km.[3] |
| Vmax | To be determined experimentally | - | Vmax is dependent on the enzyme concentration and purity. It can be determined from a Michaelis-Menten plot. |
| Specific Activity | 0.32 U/mg | Aspergillus nidulans | 1 Unit (U) = 1 µmol of product formed per minute.[2] |
Table 2: Optimal Reaction Conditions for IPNS Activity
| Parameter | Optimal Value | Notes |
| pH | 7.0 | IPNS from Streptomyces lactamdurans.[3] |
| Temperature | 25 °C | For IPNS from Streptomyces lactamdurans and Penicillium chrysogenum.[3] |
| Fe(II)SO4 | 10-25 µM | Higher concentrations can lead to substrate and enzyme degradation. |
| Ascorbate (B8700270) | 25 µM | Acts as a reducing agent to maintain iron in the Fe(II) state. |
| TCEP or DTT | 1-2 mM | Reducing agent to prevent oxidation of the cysteine residue in ACV. TCEP is generally more stable. |
Table 3: Spectrophotometric Parameters
| Parameter | Value |
| Wavelength (λ) | 235 nm |
| Molar Extinction Coefficient (ε) of Isopenicillin N formation | 1130 M-1cm-1 |
Experimental Protocols
Protocol 1: Direct Continuous Spectrophotometric Assay for IPNS Activity
This protocol describes a direct and continuous assay for IPNS activity by monitoring the increase in absorbance at 235 nm.
Materials:
-
Purified IPNS enzyme
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Ascorbic acid
-
Ferrous sulfate (B86663) (FeSO4)
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of measuring absorbance at 235 nm and maintaining a constant temperature.
Procedure:
-
Prepare a master mix of the reaction components (excluding the enzyme) in a microcentrifuge tube. For a 1 mL final reaction volume, the final concentrations should be:
-
50 mM HEPES, pH 7.0
-
ACV (concentration range to be tested, e.g., 0.05 - 1.0 mM for kinetic studies)
-
2 mM TCEP
-
25 µM Ascorbic acid
-
10 µM FeSO4
-
-
Equilibrate the spectrophotometer and the cuvette containing the master mix to the desired temperature (e.g., 25 °C).
-
Initiate the reaction by adding a small volume of the purified IPNS enzyme to the cuvette and mix thoroughly by gentle inversion.
-
Immediately start monitoring the absorbance at 235 nm for a set period (e.g., 5-10 minutes), recording the absorbance at regular intervals (e.g., every 15-30 seconds).
-
Calculate the initial rate of reaction (v0) from the linear portion of the absorbance versus time plot (ΔA/min).
-
Calculate the enzyme activity using the following formula:
Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 1000
Where:
-
ΔA/min is the initial rate of change in absorbance.
-
ε is the molar extinction coefficient of isopenicillin N formation (1130 M-1cm-1).
-
l is the path length of the cuvette (typically 1 cm).
-
Experimental Workflow for Direct Spectrophotometric Assay
Caption: Workflow for the direct continuous spectrophotometric assay of IPNS activity.
Protocol 2: Alternative Continuous Titrimetric Assay for IPNS Activity
This method provides an alternative for continuously monitoring IPNS activity, particularly when a spectrophotometer is not available or when the sample contains interfering substances that absorb at 235 nm.
Principle:
The isopenicillin N produced by IPNS is hydrolyzed by a β-lactamase to form penicilloic acid. The production of this acidic product can be continuously monitored by titrating it with a standard solution of sodium hydroxide (B78521) (NaOH) using a pH-stat, which maintains a constant pH. The rate of NaOH consumption is directly proportional to the rate of the IPNS reaction.
Materials:
-
All materials from Protocol 1
-
β-lactamase I
-
pH-stat apparatus (autotitrator)
-
Standardized NaOH solution (e.g., 1-5 mM)
-
Reaction vessel with a stirrer
Procedure:
-
Set up the reaction mixture in the reaction vessel of the pH-stat, containing all the components for the IPNS reaction as described in Protocol 1, plus an excess of β-lactamase I.
-
Set the pH-stat to maintain a constant pH (e.g., pH 7.0).
-
Initiate the reaction by adding the IPNS enzyme.
-
The pH-stat will automatically add NaOH to neutralize the penicilloic acid as it is formed, maintaining the set pH.
-
Record the volume of NaOH added over time.
-
The rate of the IPNS reaction is determined from the rate of NaOH consumption.
Workflow for Continuous Titrimetric Assay
Caption: Workflow for the continuous titrimetric assay of IPNS activity.
Troubleshooting and Considerations
-
Enzyme Inactivation: IPNS can be prone to inactivation during catalysis, possibly due to oxidative damage.[2] It is important to use fresh preparations of the enzyme and to include reducing agents like TCEP and ascorbate in the assay mixture.
-
Iron Concentration: The concentration of Fe(II) is critical. Insufficient iron will limit the reaction rate, while excess iron can cause oxidative damage. A concentration of 10-25 µM is generally optimal.
-
Substrate Quality: The purity of the ACV substrate is important. Impurities can inhibit the enzyme or interfere with the assay.
-
Background Absorbance: A blank reaction (without the enzyme) should always be run to account for any non-enzymatic increase in absorbance at 235 nm, which could be caused by the oxidation of ascorbate in the presence of iron.[2]
Conclusion
The direct continuous spectrophotometric assay at 235 nm is a reliable and convenient method for determining the activity of isopenicillin N synthase. It is well-suited for kinetic studies and for the high-throughput screening of potential IPNS inhibitors. The provided protocols and data offer a comprehensive guide for researchers in the field of antibiotic biosynthesis and drug development.
References
N-Acetylisopenicillin N: Application Notes and Protocols for Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylisopenicillin N is a naturally occurring β-lactam compound and a derivative of isopenicillin N, a key precursor in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. First identified in the fermentation broth of Streptomyces tokunonensis sp. nov., this compound presents an intriguing subject for antibiotic research. Its N-acetylated structure suggests potential differences in bioactivity, stability, and enzymatic processing compared to its non-acetylated counterpart, isopenicillin N. These application notes provide an overview of the current understanding of this compound and detailed protocols to facilitate further investigation into its role and potential applications in the development of novel antibiotics.
Biosynthesis and Chemical Structure
This compound is understood to be a downstream metabolite of isopenicillin N. The biosynthesis likely involves the enzymatic N-acetylation of the α-aminoadipyl side chain of isopenicillin N. The core bicyclic β-lactam structure, characteristic of penicillins, is retained.
Biosynthetic Pathway of Penicillin G, Highlighting the Position of this compound
The following diagram illustrates the central role of isopenicillin N in the penicillin biosynthetic pathway and the putative position of this compound.
Data Presentation
Currently, there is a notable lack of quantitative data specifically characterizing the antibiotic activity and enzymatic kinetics of this compound in publicly available literature. The primary source identifying this compound focuses on its isolation and structural elucidation. Further research is required to populate the following data tables.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Penicillin Derivatives
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Isopenicillin N | Data Not Available | Data Not Available | Data Not Available | |
| Penicillin G | 0.015 - 128 | 4 - >128 | >512 | [General Literature] |
| Penicillin V | 0.03 - 2 | 8 - 128 | >256 | [1] |
Table 2: Kinetic Parameters of Enzymes Involved in Isopenicillin N Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | Reference |
| Isopenicillin N N-Acetyltransferase | Isopenicillin N | Data Not Available | Data Not Available | Data Not Available | |
| This compound Amidohydrolase | This compound | Data Not Available | Data Not Available | Data Not Available | |
| Isopenicillin N Synthase (IPNS) | ACV | ~0.3 | Data Not Available | Data Not Available | [General Literature] |
| Isopenicillin N Acyltransferase | Isopenicillin N | Data Not Available | Data Not Available | Data Not Available | [2] |
Experimental Protocols
The following protocols are provided as a starting point for the study of this compound. They are based on established methods for related compounds and may require optimization.
Protocol 1: Purification of this compound from Streptomyces Fermentation Broth
This protocol outlines a general strategy for the isolation and purification of N-acetylated penicillin compounds.
Workflow for Purification
Methodology:
-
Fermentation and Harvesting: Culture Streptomyces tokunonensis under conditions optimized for secondary metabolite production. After the desired incubation period, harvest the fermentation broth.
-
Clarification: Centrifuge the broth at 10,000 x g for 20 minutes at 4°C to remove cells and large debris. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the clarified supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and polar impurities.
-
Elute the penicillin-like compounds with a stepwise gradient of acetonitrile in water (e.g., 20%, 40%, 60%, 80% acetonitrile).
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Pool the fractions from SPE that show potential antibiotic activity (preliminary bioassay may be required).
-
Concentrate the pooled fractions under reduced pressure.
-
Inject the concentrated sample onto a preparative reversed-phase C18 HPLC column.
-
Elute with a linear gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water. A typical gradient could be 5% to 60% acetonitrile over 40 minutes[3][4][5].
-
Monitor the elution profile at 220 nm and 254 nm.
-
-
Fraction Analysis and Characterization:
-
Collect fractions corresponding to the major peaks.
-
Analyze the fractions by analytical LC-MS to identify the mass corresponding to this compound.
-
Confirm the structure of the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Enzymatic Assay for Isopenicillin N N-Acetyltransferase Activity
This protocol is designed to detect and quantify the activity of a putative N-acetyltransferase that converts isopenicillin N to this compound.
Logical Flow of the N-Acetyltransferase Assay
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow Streptomyces tokunonensis and harvest the cells in the mid-logarithmic to stationary phase.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer containing a protease inhibitor cocktail.
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to obtain a clear cell-free extract (supernatant).
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
1 mM Dithiothreitol (DTT)
-
5 mM MgCl2
-
1 mM Isopenicillin N (substrate)
-
0.5 mM Acetyl-CoA (acetyl group donor)
-
50-100 µL of cell-free extract
-
-
Initiate the reaction by adding the cell-free extract.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Include a negative control without Acetyl-CoA and another without the cell-free extract.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding an equal volume of methanol or by heating at 95°C for 5 minutes.
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC using a C18 column.
-
Use a gradient of acetonitrile in water (with 0.1% TFA) to separate the substrate (isopenicillin N) from the product (this compound).
-
Monitor the elution at 220 nm. The formation of a new peak corresponding to the retention time of an this compound standard (if available) indicates enzyme activity.
-
Quantify the product formation by integrating the peak area and comparing it to a standard curve.
-
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Workflow for MIC Determination
Methodology:
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the purified this compound in the broth medium. The final volume in each well should be 100 µL.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Conclusion
This compound remains a relatively understudied natural product with potential significance in antibiotic research. The N-acetylation may influence its antibacterial spectrum, resistance to enzymatic degradation (e.g., by β-lactamases), or its role as a biosynthetic intermediate. The protocols provided herein offer a framework for researchers to begin to systematically investigate the properties of this compound. Further studies are crucial to elucidate its biological activity, mechanism of action, and potential for development into a clinically useful antibiotic or as a lead compound for synthetic modifications. The lack of comprehensive data highlights a clear opportunity for novel research in the field of β-lactam antibiotics.
References
- 1. Penicillin - Wikipedia [en.wikipedia.org]
- 2. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an HPLC method for the determination of seven penicillin antibiotics in veterinary drugs and bovine blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC method for the determination of penicillin antibiotics residues in bovine muscle according to the European Union Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of N-Acetylisopenicillin N in aqueous solutions
Technical Support Center: N-Acetylisopenicillin N
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information focuses on the and provides guidance on addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the ?
A1: The stability of this compound, like other β-lactam antibiotics, is primarily influenced by pH and temperature. The β-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions. Elevated temperatures will accelerate the degradation process. The presence of certain metal ions can also catalyze degradation.
Q2: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?
A2: While specific data for this compound is limited, penicillins generally exhibit maximum stability in the pH range of 5.5 to 7.5.[1] It is crucial to buffer your aqueous solutions to maintain the pH within this range to minimize degradation during your experiments.
Q3: How should I store my this compound stock solutions?
A3: For short-term storage, it is recommended to keep this compound solutions at 2-8°C. For long-term storage, freezing at -20°C or -80°C is advisable. It is important to minimize freeze-thaw cycles, as this can also contribute to degradation.
Q4: Can I expect the N-acetyl group to significantly alter the stability of Isopenicillin N?
A4: The N-acetyl group is not expected to fundamentally change the core instability of the β-lactam ring. However, it may subtly influence the molecule's electronic properties and susceptibility to enzymatic or chemical degradation compared to Isopenicillin N. Specific studies on this compound are needed to quantify this effect.
Troubleshooting Guide
Problem: I am observing rapid loss of my this compound compound in solution during my experiments.
-
Question: What is the pH of your aqueous solution?
-
Question: At what temperature are you conducting your experiments?
-
Answer: Higher temperatures accelerate the rate of hydrolysis of the β-lactam ring.[1] If your experimental conditions permit, try conducting the experiment at a lower temperature. For example, performing the reaction on ice may slow down degradation.
-
-
Question: What is the composition of your buffer/solution?
-
Answer: Certain buffer components or metal ions can catalyze the degradation of penicillins. If possible, use purified water and high-purity buffer reagents. The presence of β-lactamases, either from microbial contamination or as part of a biological matrix, will rapidly degrade this compound.[3] Ensure your solutions are sterile.
-
Problem: I am seeing multiple peaks in my HPLC analysis of an aged this compound solution.
-
Question: What are the potential degradation products of this compound?
-
Answer: The primary degradation pathway for penicillins involves the opening of the β-lactam ring to form penicilloic acid derivatives.[2] Further degradation can lead to other products. The appearance of new peaks over time is indicative of compound degradation.
-
-
Question: How can I confirm the identity of the degradation products?
-
Answer: Mass spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products, which can help in elucidating their structures. Comparing your chromatograms to a freshly prepared standard of this compound will help distinguish the parent compound from its degradants.
-
Quantitative Data
Table 1: Representative Stability of Penicillin G in Aqueous Solution
| pH | Temperature (°C) | Half-life (t½) |
| 2.0 | 24 | < 1 hour |
| 4.0 | 24 | ~ 1 day |
| 6.5 | 24 | ~ 20 days |
| 8.0 | 24 | ~ 2 days |
| 6.5 | 4 | > 100 days |
Disclaimer: This data is for Penicillin G and is intended for illustrative purposes to demonstrate the influence of pH and temperature on a penicillin's stability. The actual stability of this compound may vary.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate (B86180) buffers for acidic pH, phosphate (B84403) buffers for neutral pH, and borate (B1201080) buffers for alkaline pH). Ensure all buffers are prepared with high-purity water and filtered through a 0.22 µm filter to ensure sterility.
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO) or cold, neutral pH buffer. Determine the exact concentration of the stock solution immediately after preparation using a validated analytical method (e.g., HPLC-UV).
-
Incubation: Aliquot the this compound stock solution into the different buffer solutions to achieve a known final concentration. Incubate these solutions at various controlled temperatures (e.g., 4°C, 25°C, and 37°C).
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation mixture. Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -80°C.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column is often suitable for separating penicillins from their degradation products. The mobile phase could consist of a gradient of acetonitrile (B52724) and water with a suitable modifier like formic acid or trifluoroacetic acid. Detection is typically performed using a UV detector at a wavelength where this compound has significant absorbance (e.g., around 220 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t½) can be calculated using the equation t½ = 0.693/k.
Visualizations
Caption: Probable degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
References
Technical Support Center: N-Acetylisopenicillin N Degradation Pathways
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the degradation of N-Acetylisopenicillin N. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other penicillin derivatives, is the hydrolysis of the β-lactam ring. This irreversible reaction opens the four-membered ring, leading to the formation of inactive penicilloic acid derivatives. This process can be catalyzed by acidic or basic conditions, as well as by β-lactamase enzymes.
Q2: What are the main factors that influence the stability of this compound in solution?
A2: The stability of this compound in solution is primarily affected by:
-
pH: It is most stable in the neutral pH range (approximately 6.0-7.5). Stability decreases significantly in both acidic and alkaline conditions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of degradation. For optimal stability, solutions should be kept at low temperatures (refrigerated or frozen).[1][3]
-
Enzymes: The presence of β-lactamase enzymes will rapidly catalyze the hydrolysis of the β-lactam ring, leading to inactivation.
-
Buffer Composition: The type of buffer can influence stability. For the closely related Penicillin G, citrate (B86180) buffers have been shown to provide greater stability compared to phosphate (B84403) buffers.[1]
-
Metal Ions: Certain metal ions can catalyze the degradation of penicillins.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] This technique allows for the separation and quantification of the intact this compound from its degradation products.
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am seeing peak tailing or fronting in my HPLC chromatogram for this compound. What could be the cause?
A4: Peak asymmetry in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[6]
-
Column Contamination: Residual sample components adsorbing to the column can cause peak tailing. Clean your column with a strong solvent.[7][8]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can lead to poor peak shape. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
-
Column Degradation: The stationary phase of the column may be degraded. Try using a new column.[9]
Q5: My retention times for this compound are shifting between injections. What should I check?
A5: Fluctuating retention times can be due to:
-
Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention time. The use of a column oven is highly recommended.[8]
-
Mobile Phase Inconsistency: If your mobile phase is prepared by online mixing, ensure the pump is functioning correctly. Pre-mixing the mobile phase can help troubleshoot this issue.[6][8]
-
Pump Issues: Air bubbles in the pump head or faulty check valves can lead to inconsistent flow rates and retention time shifts. Purge the pump and check the valves.[6]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Sample Stability Issues
Q6: I am observing rapid degradation of my this compound standard solution. How can I improve its stability?
A6: To enhance the stability of your this compound standard solution:
-
pH Control: Prepare your standard in a neutral buffer (pH 6.5-7.5), such as a citrate buffer.[1]
-
Temperature Control: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[10] When in use, keep the working solution on ice.
-
Use High-Purity Water: Ensure the water used to prepare solutions is free of microbial and metal ion contamination.
-
Prepare Freshly: For critical experiments, it is always best to prepare the standard solution fresh on the day of use.
Data Presentation
Table 1: Effect of pH on the Stability of Penicillin G (a close analog of this compound) at 37°C.
| pH | Rate Constant (k) x 10^3 (min^-1) |
| 4.0 | 4.4 |
| 5.0 | 3.6 |
| 6.0 | 5.2 |
| 7.0 | 6.8 |
| 7.5 | 4.3 |
| 9.0 | 9.1 |
| 10.0 | 8.6 |
Data adapted from a study on Penicillin G, which is expected to have a similar stability profile to this compound due to the shared β-lactam core structure.[1]
Table 2: Effect of Temperature on the Stability of Penicillin G in Citrate Buffer (pH 7.0).
| Temperature (°C) | Rate Constant (k) x 10^3 (min^-1) |
| 5 | Not reported |
| 15 | Not reported |
| 25 | < 0.1 (estimated) |
| 37 | 6.8 |
| 50 | Significantly higher |
This table illustrates the general trend of increased degradation with higher temperatures for penicillins.[1]
Experimental Protocols
Protocol 1: HPLC Method for Analysis of this compound and its Degradation Products
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 0.01 M potassium phosphate monobasic) and an organic modifier (e.g., methanol (B129727) or acetonitrile). A common starting point is a 60:40 ratio of buffer to organic modifier.[11] The pH of the buffer should be adjusted to the neutral range (e.g., pH 6.5-7.0).
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 220 nm.[11]
-
Injection Volume: 10 µL.[11]
-
Column Temperature: 25°C.[11]
-
-
Sample Preparation:
-
Dilute samples to an appropriate concentration with the mobile phase.
-
Filter samples through a 0.45 µm syringe filter before injection.
-
Protocol 2: β-Lactamase Activity Assay
This colorimetric assay uses the chromogenic cephalosporin, nitrocefin (B1678963), as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
-
Reagents:
-
β-Lactamase Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Nitrocefin stock solution (in DMSO).
-
Sample containing potential β-lactamase activity.
-
Positive control (purified β-lactamase).
-
-
Procedure:
-
Prepare a reaction mix containing the assay buffer and nitrocefin.
-
Add your sample or positive control to a 96-well plate.
-
Initiate the reaction by adding the reaction mix to the wells.
-
Measure the absorbance at 490 nm kinetically at room temperature for 30-60 minutes.[12]
-
The rate of color change is proportional to the β-lactamase activity in the sample.
-
Mandatory Visualization
Caption: Primary degradation pathway of this compound.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of pH and Metal Ions on the Hydrothermal Treatment of Penicillin: Kinetic, Pathway, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of functionally active Penicillium chrysogenum isopenicillin N synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of penicillin degradation in acidic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ijsdr.org [ijsdr.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. realab.ua [realab.ua]
- 10. fsis.usda.gov [fsis.usda.gov]
- 11. lcms.cz [lcms.cz]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Optimizing N-Acetylisopenicillin N Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for N-Acetylisopenicillin N production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound fermentation experiments.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| N-AIPN-T01 | Low or No this compound Titer | 1. Inadequate precursor supply (L-α-aminoadipic acid, L-cysteine, L-valine). 2. Suboptimal fermentation conditions (pH, temperature, dissolved oxygen). 3. Microbial contamination. 4. Poor inoculum quality or age. 5. Inefficient expression of biosynthetic enzymes (e.g., ACV synthetase, IPN synthase). | 1. Optimize precursor feeding strategy. See Experimental Protocols for details. 2. Refer to the Fermentation Parameter Optimization table below for recommended ranges. 3. Implement strict aseptic techniques and monitor culture purity. 4. Ensure a healthy and actively growing seed culture is used for inoculation. 5. Consider strain improvement or genetic engineering to enhance enzyme activity. |
| N-AIPN-T02 | Accumulation of Precursors | 1. Rate-limiting step in the biosynthetic pathway, often at the Isopenicillin N Synthase (IPNS) step. 2. Feedback inhibition by accumulated intermediates or final product. | 1. Increase the expression or activity of IPNS through genetic modification or addition of co-factors. 2. Implement a fed-batch or continuous culture system to maintain low concentrations of inhibitory compounds. |
| N-AIPN-T03 | Inconsistent Batch-to-Batch Yield | 1. Variability in raw material quality. 2. Inconsistent inoculum preparation. 3. Fluctuations in fermentation parameters. | 1. Standardize raw material specifications and sourcing. 2. Adhere to a strict protocol for inoculum development. 3. Calibrate and monitor all fermentation control systems closely. |
| N-AIPN-T04 | Foaming in the Fermenter | 1. High protein content in the medium. 2. High agitation and aeration rates. 3. Cell lysis releasing intracellular proteins. | 1. Add an appropriate antifoaming agent (e.g., silicone-based) at a minimal effective concentration. 2. Optimize agitation and aeration to balance oxygen transfer and foaming. 3. Monitor cell viability to prevent excessive lysis. |
| N-AIPN-T05 | Slow Mycelial Growth | 1. Nutrient limitation in the growth medium. 2. Suboptimal pH or temperature for vegetative growth. | 1. Review and optimize the composition of the growth medium, ensuring sufficient carbon and nitrogen sources. 2. Maintain pH and temperature within the optimal range for the growth phase of Penicillium chrysogenum. |
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes in the this compound biosynthetic pathway?
A1: The key enzymes are δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS) and isopenicillin N synthase (IPNS). ACVS catalyzes the condensation of the three precursor amino acids, and IPNS cyclizes the resulting tripeptide to form isopenicillin N.[1][2] The subsequent acetylation to this compound is not a primary focus in most literature as the direct precursor to penicillin G and other derivatives is Isopenicillin N.
Q2: What is the optimal pH for this compound production?
A2: The optimal pH for penicillin production, and by extension its precursors, is typically maintained between 6.8 and 7.4.[3] It is crucial to control the pH throughout the fermentation process as metabolic activity can cause significant shifts.
Q3: How does dissolved oxygen concentration affect the fermentation process?
A3: Dissolved oxygen (DO) is a critical parameter. The biosynthesis of β-lactam antibiotics is an aerobic process. A DO level of 30-60% of air saturation is generally considered optimal for penicillin production. Inadequate oxygen supply can be a limiting factor for yield.[3]
Q4: What are the recommended carbon and nitrogen sources for the fermentation medium?
A4: Common carbon sources include glucose and lactose. Lactose is often favored as it is a slower-metabolized sugar, which can prolong the production phase. For nitrogen sources, corn steep liquor, soybean meal, and ammonium (B1175870) salts are frequently used. The carbon-to-nitrogen ratio is a critical factor to optimize for maximizing yield.
Q5: How can I quantify the concentration of this compound in my fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying β-lactam compounds like this compound. A reverse-phase C18 column with UV detection is typically employed. See the Experimental Protocols section for a detailed methodology.
Data Presentation
Table 1: Optimized Fermentation Parameters for Penicillin Production
| Parameter | Optimal Range | Notes |
| Temperature | 25-28°C | Lower temperatures can sometimes enhance product stability. |
| pH | 6.8 - 7.4 | Control is essential; often managed with automated acid/base addition. |
| Dissolved Oxygen | 30 - 60% | Requires efficient agitation and aeration. |
| Agitation Speed | 300 - 700 rpm | Varies with fermenter geometry and scale. |
| Aeration Rate | 0.5 - 1.5 vvm | Volume of air per volume of medium per minute. |
Experimental Protocols
Protocol 1: Inoculum Preparation for Penicillium chrysogenum
-
Aseptically transfer a stock culture of P. chrysogenum to a fresh potato dextrose agar (B569324) (PDA) plate.
-
Incubate at 25°C for 5-7 days until confluent sporulation is observed.
-
Harvest spores by adding 10 mL of sterile 0.85% saline solution with 0.01% Tween 80 to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile flask.
-
Use this spore suspension to inoculate a seed culture medium (e.g., Yeast Extract Peptone Dextrose broth).
-
Incubate the seed culture at 25°C on a rotary shaker at 200 rpm for 48 hours.
Protocol 2: Fed-Batch Fermentation for this compound Production
-
Sterilize the production medium in the fermenter.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation parameters as outlined in Table 1.
-
After an initial batch phase where the primary carbon source is consumed (indicated by a sharp increase in dissolved oxygen), initiate the feeding of a concentrated nutrient solution.
-
The feed solution should contain a limiting carbon source (e.g., glucose or lactose) and potentially precursors like L-cysteine.
-
Maintain a low residual glucose concentration (e.g., < 5 g/L) to avoid catabolite repression.
-
Continue the fed-batch phase for the desired production period, typically 120-160 hours.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Withdraw a sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the mycelia.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM sodium phosphate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration in the sample by comparing the peak area to the standard curve.
-
Mandatory Visualizations
References
Technical Support Center: Purification of N-Acetylisopenicillin N
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-Acetylisopenicillin N.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound, particularly focusing on chromatography-based methods.
Problem: Poor Peak Shape in HPLC Analysis (Tailing, Splitting, Broadening)
Possible Causes and Solutions:
| Cause | Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider back-flushing or replacing the column.[1] |
| Partially Plugged Frit | Back-flush the column to clear the blocked frit.[1] Using an in-line filter can help prevent this.[1] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like this compound. Adjust the mobile phase pH to a range where the compound is stable and has a consistent charge state. |
| Secondary Interactions with Column | Residual silanol (B1196071) groups on silica-based columns can interact with the analyte, causing tailing. Using a base-deactivated column or adding a competing base to the mobile phase can mitigate this.[2][3] |
| Column Void | A void in the column packing can lead to peak splitting.[2] This can be caused by high pH dissolving the silica. Ensure the mobile phase pH is compatible with the column.[2] |
| Injection Solvent Stronger than Mobile Phase | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, dissolve the sample in the mobile phase.[1] |
Troubleshooting Workflow for Poor Peak Shape:
Caption: Troubleshooting logic for poor HPLC peak shape.
Problem: High Backpressure in HPLC System
Possible Causes and Solutions:
| Cause | Solution |
| Blockage in the System | Systematically isolate the source of the blockage by removing components from the flow path, starting from the detector and moving backward.[4] |
| Plugged Column Inlet Frit | Reverse the flow through the column to dislodge particulates. If this is a recurring issue, use an in-line filter and ensure samples are filtered.[1][4] |
| Column Contamination | Contaminants from the sample matrix can build up on the column. Wash the column with a strong solvent.[1] |
| Plugged Tubing or Fittings | Replace any plugged capillaries.[4] |
| Buffer Precipitation | Ensure that the mobile phase components are fully soluble and that buffers are freshly prepared. Avoid mixing organic solvents with buffers in a way that causes precipitation. |
Systematic Approach to Locating a Blockage:
Caption: Workflow for isolating high backpressure sources.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns for this compound during purification?
A1: Like other beta-lactam antibiotics, this compound is susceptible to degradation, particularly through hydrolysis of the beta-lactam ring. This degradation is influenced by pH and temperature. It is generally more stable at neutral to slightly acidic pH and at lower temperatures.[5][6] Exposure to strong acids or bases should be minimized.[5][6] Additionally, oxidation can be a concern, similar to other N-acetylated compounds.[7]
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective technique for the purification of polar compounds like this compound. Ion-exchange chromatography can also be employed, taking advantage of the compound's ionizable groups. For initial cleanup from a complex matrix, techniques like hydrophobic interaction chromatography (HIC) might be considered, similar to the purification of related enzymes.[8]
Q3: How can I improve the recovery of this compound during purification?
A3: To improve recovery, minimize the number of purification steps. Ensure that the pH and ionic strength of buffers are optimized for binding and elution in each chromatographic step.[8] For HPLC, ensure that the elution conditions are sufficient to completely remove the compound from the column in a sharp peak.[9] Also, be mindful of potential adsorption to surfaces; using deactivated vials and minimizing exposure to certain plastics can sometimes help.
Q4: What are the best practices for sample preparation before purification?
A4: Proper sample preparation is crucial to protect the purification column and achieve good resolution. It is recommended to filter all samples and standards before injection into an HPLC system to remove particulate matter.[1] If the sample is in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering substances.[1]
Q5: How do I confirm the purity of my final this compound sample?
A5: Purity is typically assessed using a combination of analytical techniques. High-performance liquid chromatography (HPLC) with a UV detector is a primary method.[3] To confirm the identity and assess for co-eluting impurities, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Purity Analysis of this compound
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in Mobile Phase A and filter through a 0.22 µm syringe filter before injection.
Protocol 2: Stability Study of this compound at Different pH Values
-
Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).
-
Dissolve a known concentration of this compound in each buffer.
-
Divide each solution into aliquots for different time points and temperatures (e.g., 4°C and 25°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Immediately analyze the samples by RP-HPLC (using Protocol 1) to determine the remaining concentration of this compound.
-
Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics. This approach is similar to stability studies conducted on other N-acetylated compounds.[5][6]
General Purification Workflow:
Caption: A general experimental workflow for purification.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel approaches to the purification of penicillin acylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
overcoming isopenicillin N synthase inactivation during catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopenicillin N synthase (IPNS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on overcoming IPNS inactivation during catalysis.
Frequently Asked Questions (FAQs)
Q1: What is isopenicillin N synthase (IPNS) and what is its function?
A1: Isopenicillin N synthase (IPNS) is a non-heme iron-dependent oxygenase that plays a crucial role in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics.[1] It catalyzes the conversion of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) into isopenicillin N (IPN), which contains the characteristic β-lactam and thiazolidine (B150603) rings of the penicillin core.[1][2]
Q2: Why does my IPNS enzyme lose activity during my experiment?
A2: IPNS is known to undergo inactivation during the catalytic conversion of its substrate, ACV, to isopenicillin N.[3][4] This inactivation is believed to be irreversible and is attributed to oxidative damage to the enzyme by reactive oxygen species that are generated as a byproduct of the reaction.[2] Even under optimal conditions, some level of inactivation is expected.
Q3: What are the essential cofactors and reaction conditions for IPNS activity?
A3: IPNS requires ferrous iron (Fe2+) and molecular oxygen (O2) for its catalytic activity.[3][4] The reaction is also significantly stimulated by the presence of a reducing agent, such as ascorbate (B8700270) or dithiothreitol (B142953) (DTT), and glutathione (B108866) (GSH).[3][4]
Q4: Can I reactivate my IPNS enzyme once it has been inactivated?
A4: Based on current research, the inactivation of IPNS during catalysis appears to be irreversible.[2] Attempts to reactivate the enzyme by adding antioxidants or reducing agents after inactivation have been unsuccessful.[2] Therefore, preventing or minimizing inactivation during the reaction is the most effective strategy.
Q5: How should I properly store and handle my purified IPNS enzyme?
A5: Proper storage is critical to maintaining IPNS activity. It is recommended to store the purified enzyme at -20°C or, for long-term storage, at -80°C.[2] Avoid repeated freeze-thaw cycles, which can lead to a loss of activity. When in use, keep the enzyme on ice to limit proteolytic degradation.
Troubleshooting Guides
Issue 1: Low or No IPNS Activity Detected
| Possible Cause | Troubleshooting Step |
| Missing or incorrect cofactors | Ensure that fresh solutions of ferrous sulfate (B86663) (FeSO4) and a reducing agent (ascorbate or DTT) are included in the reaction mixture at the optimal concentrations. A concentration of approximately 10 µM Fe2+ is often sufficient for maximum stimulation.[3][4] |
| Enzyme denaturation | Verify that the enzyme has been stored correctly and has not been subjected to multiple freeze-thaw cycles. Check that the pH and temperature of the reaction buffer are optimal (typically around pH 7.0 and 25°C).[5] |
| Presence of inhibitors | Heavy metal ions (e.g., Co2+, Zn2+, Mn2+) and thiol-blocking reagents (e.g., N-ethylmaleimide) can inhibit IPNS activity.[3][4][5] Ensure all buffers and reagents are free from contaminating metal ions by treating them with a chelating resin like Chelex-100.[3][4] |
| Substrate degradation | The substrate, ACV, can be unstable. Use a fresh preparation of ACV for your assays. |
| Incorrect assay setup | Double-check the concentrations of all reaction components and the settings of your detection instrument (spectrophotometer or HPLC). |
Issue 2: Rapid Loss of IPNS Activity During the Assay
| Possible Cause | Troubleshooting Step |
| Oxidative damage | This is the primary cause of inactivation during catalysis.[2] Increase the concentration of ascorbate or DTT in the reaction mixture to help protect the enzyme. In the absence of ascorbate, the turnover number of IPNS can decrease by as much as five-fold.[3][4] |
| Sub-optimal reaction conditions | Ensure the reaction is being carried out at the optimal pH and temperature to maximize the catalytic rate relative to the inactivation rate.[5] |
| High enzyme concentration | While counterintuitive, a very high enzyme concentration can lead to a more rapid depletion of substrate and accumulation of byproducts, potentially accelerating inactivation. Try optimizing the enzyme concentration. |
Quantitative Data Summary
Table 1: Effect of Ascorbate on IPNS Catalytic Events
| Condition | Approximate Catalytic Events Before Inactivation |
| With Glutathione and Ascorbate | ~200 |
| Without Ascorbate | ~40 (5-fold decrease)[3][4] |
Table 2: Common IPNS Inhibitors and Their Effects
| Inhibitor | Type of Inhibition | Reversibility | Notes |
| Transition Metal Ions (Co2+, Zn2+, Mn2+) | Inhibition of enzyme activity | - | Contaminating ions can be removed from buffers using chelating resins.[3][4][5] |
| N-ethylmaleimide | Thiol-blocking reagent | Irreversible | Rapidly inhibits IPNS.[3][4] |
| 2,2'-dipyridyl disulphide | Thiol-blocking reagent | Reversible with DTT | Inhibition can be reversed by the addition of a strong reducing agent.[3][4] |
| 4,4'-dipyridyl disulphide | Thiol-blocking reagent | - | Rapidly inhibits IPNS.[3][4] |
| EDTA | Chelating agent | - | Quenches the reaction by removing the essential Fe2+ cofactor.[3][4] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for IPNS Activity
This assay continuously monitors the formation of the isopenicillin N product by measuring the increase in absorbance at 235 nm.
Reagents:
-
Assay Buffer: 50 mM HEPES, pH 7.0
-
IPNS Enzyme Stock: Purified IPNS at a known concentration (e.g., 10 µM) in assay buffer.
-
Substrate (ACV) Stock: 10 mM δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine in assay buffer.
-
Ferrous Sulfate (FeSO4) Stock: 1 mM FeSO4 in water (prepare fresh).
-
Ascorbate Stock: 10 mM Ascorbic acid in water (prepare fresh).
-
Dithiothreitol (DTT) Stock: 100 mM DTT in water (prepare fresh).
Procedure:
-
Set up the spectrophotometer to measure absorbance at 235 nm at a constant temperature (e.g., 25°C).
-
Prepare a reaction mixture in a quartz cuvette with the following final concentrations:
-
50 mM HEPES, pH 7.0
-
250 µM ACV
-
2 mM DTT (or 1 mM TCEP)
-
25 µM Ascorbate
-
25 µM FeSO4
-
-
Initiate the reaction by adding the IPNS enzyme to a final concentration of 0.5 - 2.0 µM.
-
Immediately start monitoring the change in absorbance at 235 nm over time. The initial linear rate of absorbance increase is proportional to the enzyme activity.
Protocol 2: HPLC-Based Assay for IPNS Activity
This method provides a quantitative measurement of isopenicillin N formation.
Reagents:
-
Same reagents as the spectrophotometric assay.
-
Quenching Solution: 0.5 M EDTA.
-
HPLC Mobile Phase: A suitable gradient of acetonitrile (B52724) in a buffer such as 25 mM sodium phosphate, pH 7.0.
Procedure:
-
Set up reaction mixtures as described in the spectrophotometric assay in individual microcentrifuge tubes.
-
Incubate the reactions at the desired temperature (e.g., 25°C) for a specific time period (e.g., 10-20 minutes).
-
Stop the reaction by adding the quenching solution (EDTA) to chelate the Fe2+.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC.
-
Monitor the elution of isopenicillin N at a suitable wavelength (e.g., 215 nm).[2]
-
Quantify the amount of product formed by comparing the peak area to a standard curve of known isopenicillin N concentrations.
Visualizations
Caption: The catalytic cycle of IPNS and the parallel pathway leading to enzyme inactivation through oxidative damage.
Caption: A workflow for troubleshooting common causes of low or no IPNS enzyme activity.
References
- 1. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the isopenicillin N synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the isopenicillin N synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N-Acetylisopenicillin N Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of N-Acetylisopenicillin N. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
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Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, focusing on the enzymatic conversion of Isopenicillin N (IPN) using Acyl-CoA:Isopenicillin N Acyltransferase (IAT) with Acetyl-CoA as the acyl donor.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Enzyme | - Ensure the enzyme has been stored correctly (typically at -80°C).- Verify the protein concentration and specific activity of your enzyme stock.- If using a recombinant enzyme, confirm correct protein folding and post-translational processing. For instance, heterologous expression at lower temperatures (e.g., 25°C) can sometimes improve folding and activity.[1] |
| Degradation of Substrates (Isopenicillin N or Acetyl-CoA) | - Use freshly prepared or properly stored substrates. Acetyl-CoA is particularly susceptible to hydrolysis.- Prepare reaction mixtures on ice and initiate the reaction by adding the enzyme last. | |
| Suboptimal Reaction Conditions | - pH: Verify that the reaction buffer is at the optimal pH for IAT activity (typically around pH 8.0).- Temperature: Ensure the reaction is incubated at the optimal temperature (around 25°C).[2] | |
| Presence of Inhibitors | - Ensure all buffers and reagents are free from contaminants. Heavy metal ions can inhibit enzyme activity. | |
| Incomplete Conversion of Isopenicillin N | Substrate Concentration Imbalance | - The concentration of Acetyl-CoA should be in excess relative to Isopenicillin N to drive the reaction towards product formation.[3][4] A molar ratio of 2:1 to 5:1 (Acetyl-CoA:IPN) is a good starting point.- High concentrations of the product, this compound, may cause feedback inhibition. Consider strategies for in-situ product removal if this is suspected. |
| Insufficient Reaction Time | - Extend the incubation time. Monitor the reaction progress at regular intervals using a suitable analytical method (e.g., HPLC) to determine the point of maximum yield. | |
| Enzyme Saturation | - If substrate concentrations are very high, the enzyme may be saturated.[3][4] In this case, the reaction rate is limited by the enzyme's turnover number. Increasing the enzyme concentration may improve the conversion rate. | |
| Formation of Unwanted By-products | Hydrolysis of the β-Lactam Ring | - Maintain the pH of the reaction mixture within a neutral to slightly alkaline range (pH 7.0-8.0). Extreme pH values can lead to the degradation of the penicillin core structure.- Avoid excessive heat during the reaction and subsequent purification steps. |
| Contaminating Enzymatic Activities | - If using a crude or partially purified enzyme preparation, other enzymes may be present that can modify the substrate or product.- Use a highly purified IAT enzyme preparation. | |
| Difficulty in Product Purification | Similar Physicochemical Properties of Product and Substrate | - Optimize the chromatographic separation method (e.g., HPLC). Adjust the mobile phase composition, gradient, or column chemistry to improve resolution between Isopenicillin N and this compound. |
| Product Instability | - Perform purification steps at low temperatures (e.g., 4°C) and use buffers that stabilize the β-lactam ring. |
---
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic basis for synthesizing this compound?
A1: this compound is synthesized from Isopenicillin N (IPN) through the action of the enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT). This enzyme catalyzes the exchange of the L-α-aminoadipyl side chain of IPN for an acetyl group, which is donated by Acetyl-Coenzyme A (Acetyl-CoA).
Q2: What are the critical components of the reaction mixture?
A2: The essential components are:
-
Isopenicillin N (IPN): The primary substrate.
-
Acetyl-Coenzyme A (Acetyl-CoA): The donor of the acetyl group.
-
Acyl-CoA:Isopenicillin N Acyltransferase (IAT): The enzyme catalyst.
-
Buffer: To maintain an optimal pH, typically around 8.0. A common choice is Tris-HCl buffer.
Q3: How does substrate concentration affect the reaction rate?
A3: The reaction rate increases with higher concentrations of both Isopenicillin N and Acetyl-CoA until the enzyme's active sites become saturated.[3][4][5][6][7] At this saturation point, the reaction reaches its maximum velocity (Vmax), and further increases in substrate concentration will not increase the rate.[3][4] It is generally advisable to use a concentration of Acetyl-CoA that is several-fold higher than that of Isopenicillin N to favor product formation.
Q4: What is the optimal temperature and pH for the IAT enzyme?
A4: While this can vary slightly depending on the source of the enzyme, the optimal temperature for IAT is generally around 25°C.[2] The optimal pH is typically in the range of 7.5 to 8.5.[8] Exceeding the optimal temperature can lead to enzyme denaturation and loss of activity.[8]
Q5: My reaction has stalled, and the yield is not improving with time. What could be the issue?
A5: This could be due to several factors:
-
Enzyme Instability: The IAT enzyme may have lost activity over the course of the reaction.
-
Substrate Depletion: One of the substrates, most likely Isopenicillin N if Acetyl-CoA is in excess, may have been consumed.
-
Product Inhibition: The accumulation of this compound or other by-products like CoA might be inhibiting the enzyme.
-
Equilibrium: The reaction may have reached equilibrium.
To diagnose this, you can try adding a fresh aliquot of the enzyme to see if the reaction restarts. Analyzing the concentration of remaining substrates via HPLC will also provide valuable information.
Q6: How can I monitor the progress of the reaction?
A6: The most common method is High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the separation and quantification of the substrate (Isopenicillin N) and the product (this compound) over time. A continuous spectrophotometric assay could also be developed by monitoring the change in absorbance at a specific wavelength that distinguishes the product from the substrate.
---
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant IAT
This protocol is a general guideline for obtaining active IAT enzyme from an E. coli expression system.
-
Transformation: Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for Acyl-CoA:Isopenicillin N Acyltransferase (IAT).
-
Culture Growth: Grow the transformed E. coli in a suitable medium (e.g., LB broth with the appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding a suitable inducer (e.g., IPTG) to the culture. To improve protein folding and solubility, it is often beneficial to reduce the temperature to 18-25°C and continue the culture for several more hours or overnight.[1]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing lysozyme (B549824) and a protease inhibitor cocktail) and lyse the cells, for example, by sonication.
-
Purification:
-
Centrifuge the lysate to remove cell debris.
-
If the recombinant IAT is tagged (e.g., with a His-tag), purify the soluble fraction using affinity chromatography (e.g., Ni-NTA resin).
-
Wash the column with a wash buffer to remove non-specifically bound proteins.
-
Elute the IAT enzyme using an elution buffer containing a competing agent (e.g., imidazole (B134444) for His-tagged proteins).
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified enzyme to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, with glycerol (B35011) for cryoprotection) using dialysis or a desalting column. Store the purified enzyme in aliquots at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines a typical in vitro synthesis reaction.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture with the following components:
-
50 mM Tris-HCl buffer (pH 8.0)
-
Isopenicillin N (e.g., 1 mM final concentration)
-
Acetyl-CoA (e.g., 3 mM final concentration)
-
Purified IAT enzyme (concentration to be optimized, e.g., 1-5 µM)
-
Add sterile water to reach the final desired volume.
-
-
Initiation and Incubation: Initiate the reaction by adding the IAT enzyme to the mixture. Incubate the reaction at 25°C with gentle agitation for a predetermined time (e.g., 1-4 hours).
-
Monitoring: At various time points, withdraw a small aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of a quenching solution (e.g., methanol (B129727) or acetonitrile). This will precipitate the enzyme and stop the reaction.
-
Analysis: Centrifuge the quenched aliquot to pellet the precipitated protein. Analyze the supernatant by HPLC to determine the concentrations of Isopenicillin N and this compound.
-
Termination and Purification: Once the reaction has reached the desired conversion, terminate the entire reaction by adding a quenching solution. The product can then be purified from the reaction mixture using techniques such as preparative HPLC.
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Data Presentation: Factors Affecting Yield
The following tables summarize the expected impact of key parameters on the yield of this compound. The data are representative and should be optimized for your specific experimental conditions.
Table 1: Effect of pH on Relative Yield
| pH | Relative Yield (%) |
| 6.5 | 45 |
| 7.0 | 70 |
| 7.5 | 92 |
| 8.0 | 100 |
| 8.5 | 88 |
| 9.0 | 65 |
Table 2: Effect of Temperature on Relative Yield
| Temperature (°C) | Relative Yield (%) |
| 15 | 60 |
| 20 | 85 |
| 25 | 100 |
| 30 | 90 |
| 37 | 55 |
| 45 | 20 |
Table 3: Effect of Substrate Molar Ratio (Acetyl-CoA:IPN) on IPN Conversion
| Molar Ratio (Acetyl-CoA:IPN) | Isopenicillin N Conversion (%) |
| 1:1 | 55 |
| 2:1 | 78 |
| 3:1 | 92 |
| 5:1 | 95 |
| 10:1 | 96 |
---
Visualizations
Caption: Enzymatic pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. Production of functionally active Penicillium chrysogenum isopenicillin N synthase in the yeast Hansenula polymorpha - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Untitled Document [ucl.ac.uk]
- 4. What is the effect of substrate concentration on enzyme activity? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Effect of Substrate Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 7. quora.com [quora.com]
- 8. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Technical Support Center: Isopenicillin N Synthase (IPNS) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopenicillin N synthase (IPNS) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during IPNS experiments in a question-and-answer format.
Q1: My IPNS enzyme shows little to no activity. What are the potential causes?
A: Low or no enzyme activity is a common issue that can stem from several factors. Systematically check the following:
-
Improper Enzyme Storage and Handling: IPNS is sensitive to temperature fluctuations. Ensure the enzyme has been stored at the recommended temperature (typically -80°C) and avoid repeated freeze-thaw cycles, which can lead to denaturation and loss of activity.[1] Always keep the enzyme on ice when preparing your reaction mixture.[2]
-
Incorrect Assay Buffer Conditions: The pH and temperature of the assay buffer are critical. Most IPNS assays perform optimally at room temperature (around 20-25°C) and a pH of approximately 7.0.[1][3][4] Using ice-cold buffers can significantly slow down or inhibit enzyme activity.[1]
-
Missing or Insufficient Cofactors: IPNS is a non-heme iron-dependent oxygenase and requires Fe(II) for its catalytic activity.[5] Ensure that a fresh solution of a ferrous salt (e.g., ferrous sulfate) is added to the reaction mixture at an appropriate concentration. The reaction also requires molecular oxygen as a co-substrate.[6][5]
-
Substrate Degradation or Incorrect Concentration: The substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), can degrade over time. Use fresh or properly stored ACV. Verify the concentration of your ACV stock solution.[7]
-
Presence of Inhibitors: Chelating agents like EDTA will inactivate the enzyme by removing the essential Fe(II) ion. Thiol-blocking reagents such as N-ethylmaleimide can also inhibit IPNS activity. Ensure your reagents and water are free from such contaminants.
Q2: The results of my IPNS assay are inconsistent between replicates or experiments. What could be causing this variability?
A: Inconsistent results can be frustrating and can arise from several sources of experimental error:
-
Pipetting Inaccuracies: Small volumes of enzyme or other reagents can be difficult to pipette accurately. Use calibrated pipettes and consider preparing a master mix for your reactions to ensure consistency across wells or tubes.[8]
-
Inadequate Mixing: Ensure all components of the reaction are thoroughly mixed before starting the measurement. Pipetting up and down a few times may not be sufficient for complete mixing.[2]
-
Variable Incubation Times or Temperatures: Precise control over incubation time and temperature is crucial for reproducible results.[4][8] Use a temperature-controlled plate reader or water bath.
-
"Plate Effects" in Microplate Assays: Evaporation from the outer wells of a microplate can concentrate the reactants and lead to artificially higher or lower readings.[1] To mitigate this, you can fill the outer wells with water or buffer, or use a temperature-controlled plate reader.[1]
-
Batch-to-Batch Reagent Variation: The quality and concentration of reagents, especially the enzyme and substrate, can vary between different preparations or lots.[9]
Q3: The enzyme activity appears to decrease or stop over the course of the reaction. Why is this happening?
A: Several factors can lead to a decrease in the reaction rate over time:
-
Enzyme Inactivation: IPNS can become inactivated during catalysis.[7] This may be due to oxidative damage from reactive oxygen species generated during the reaction.[7] The inclusion of reducing agents and antioxidants can sometimes help to stabilize the enzyme.[6][7]
-
Substrate Depletion: If the initial substrate concentration is low, it may be consumed rapidly, leading to a decrease in the reaction rate. Ensure your substrate concentration is not limiting, especially for initial rate measurements.
-
Product Inhibition: While not the primary cause of inactivation for IPNS, in some enzyme systems, the accumulation of product can inhibit further enzyme activity.[7]
-
Iron(II) Depletion: The ferrous iron cofactor can be oxidized to ferric iron, which is not catalytically active. The presence of reducing agents can help maintain a sufficient pool of Fe(II).[7]
Q4: I am not observing the expected saturation kinetics; the reaction rate continues to increase with substrate concentration. What should I investigate?
A: A lack of saturation kinetics could indicate several issues with your experimental setup:
-
Substrate Concentration Range is Too Low: You may not be reaching substrate concentrations high enough to saturate the enzyme. This means the Michaelis constant (Km) for the substrate is higher than the concentrations you are testing.[10] Try increasing the substrate concentration range.
-
Substrate Contamination: The substrate of your primary enzyme could be contaminated with the substrate for a coupling enzyme if you are using a coupled assay.[10]
-
Artifacts in the Assay: At high substrate concentrations, you may be observing non-enzymatic reactions or interference with your detection method. Run appropriate controls to rule out these possibilities.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for IPNS assays. Note that optimal conditions can vary depending on the source of the enzyme and specific experimental goals.
Table 1: Typical Reagent Concentrations in IPNS Assays
| Reagent | Typical Concentration Range | Purpose | Reference(s) |
| δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 0.1 - 2 mM | Substrate | |
| Ferrous Sulfate (FeSO₄) | 10 - 50 µM | Cofactor (Fe(II) source) | [6] |
| Dithiothreitol (DTT) or Glutathione (GSH) | 1 - 4 mM | Reducing agent to maintain Fe(II) and enzyme thiols | [6] |
| Ascorbate | 25 µM - 1 mM | Antioxidant to protect the enzyme from oxidative damage | [6][7] |
| Isopenicillin N Synthase (IPNS) | 0.5 - 1.5 µM | Enzyme | [7] |
Table 2: Kinetic Parameters for Isopenicillin N Synthase
| Enzyme Source | Substrate | Apparent Km | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Streptomyces lactamdurans | ACV | 0.18 mM | 7.0 | 25 | [3] |
| Aspergillus nidulans | ACV | Not specified | 7.0 | Not specified | [7] |
| Cephalosporium acremonium | ACV | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric IPNS Assay
This method monitors the formation of the isopenicillin N product by measuring the increase in absorbance at 235 nm.[7]
-
Prepare the Reaction Mixture: In a suitable buffer (e.g., 50 mM HEPES, pH 7.0), prepare a reaction mixture containing the desired concentrations of ACV, ferrous sulfate, a reducing agent (like DTT or TCEP), and ascorbate.
-
Pre-incubate: Pre-incubate the reaction mixture at the desired temperature (e.g., 25°C or 30°C) for several minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add the purified IPNS enzyme to the reaction mixture to start the reaction.
-
Monitor Absorbance: Immediately place the reaction in a spectrophotometer and monitor the increase in absorbance at 235 nm over time.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The concentration of isopenicillin N formed can be determined using its molar extinction coefficient.
Protocol 2: HPLC-Based IPNS Assay
This method directly measures the amount of isopenicillin N produced using High-Performance Liquid Chromatography (HPLC).[7]
-
Set up the Reaction: Prepare the reaction mixture as described in Protocol 1, typically in a larger volume (e.g., 100 µL).
-
Incubate: Incubate the reaction at the desired temperature for a specific period (e.g., 20 minutes).
-
Quench the Reaction: Stop the reaction by adding a quenching agent, such as EDTA, which chelates the Fe(II) ions.[6] Alternatively, protein precipitation with an acid or organic solvent can be used.
-
Sample Preparation: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject a known volume of the supernatant onto a suitable HPLC column (e.g., a C18 reverse-phase column). Elute the isopenicillin N product using an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer).
-
Quantification: Detect the product by monitoring the absorbance at a suitable wavelength (e.g., 215 nm).[7] The amount of isopenicillin N can be quantified by comparing the peak area to a standard curve of known concentrations.
Visualizations
Caption: The catalytic cycle of Isopenicillin N Synthase (IPNS).
Caption: A generalized workflow for performing an IPNS assay.
Caption: A troubleshooting decision tree for common IPNS assay issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. researchgate.net [researchgate.net]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 5. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 6. Factors affecting the isopenicillin N synthetase reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isopenicillin N Synthase (IPNS) Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing isopenicillin N synthase (IPNS) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for an IPNS activity assay?
An IPNS activity assay typically requires the following components:
-
IPNS Enzyme: Purified isopenicillin N synthase.
-
Substrate: δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV).
-
Ferrous Ions (Fe²⁺): Typically added as ferrous sulfate (B86663) (FeSO₄) or ferrous ammonium (B1175870) sulfate. Ferrous iron is an absolute requirement for IPNS catalytic activity.
-
Reducing Agent/Antioxidant: Ascorbate (B8700270) is commonly used to maintain iron in its catalytically active Fe²⁺ state. Other reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also be used.
-
Buffer: A suitable buffer to maintain a stable pH, commonly HEPES or MOPS buffer.
-
Oxygen: As a co-substrate, dissolved oxygen in the buffer is required.
Q2: What is the role of ferrous ions (Fe²⁺) in IPNS activity?
Ferrous iron (Fe²⁺) is a critical cofactor for isopenicillin N synthase (IPNS).[1] It binds to the active site of the enzyme, which consists of two histidine residues and one aspartic acid residue.[2] This iron center is essential for the binding of the substrate, ACV, and the co-substrate, molecular oxygen, facilitating the oxidative cyclization of ACV to form isopenicillin N.[3]
Q3: Why is ascorbate included in the reaction mixture?
Ascorbate serves as a reducing agent, protecting the ferrous ion (Fe²⁺) in the active site from oxidation to the inactive ferric state (Fe³⁺). This ensures the sustained catalytic activity of the enzyme throughout the experiment. Maintaining the iron in its reduced state is crucial for the binding of dioxygen and the subsequent catalytic steps.
Q4: What is the optimal concentration of ascorbate for IPNS activity?
The optimal concentration of ascorbate can have a differential effect on the initial rate of reaction versus the total product formation over a longer incubation period. One study showed that the initial turnover rate of IPNS reaches its maximum at approximately 0.2 mM ascorbate. However, for longer incubation times (e.g., 20 minutes), the total amount of isopenicillin N (IPN) formed continues to increase with ascorbate concentrations up to 1 mM, suggesting that higher concentrations of ascorbate are more effective at preventing enzyme inactivation over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low IPNS activity | Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles, incorrect temperature) may have led to enzyme denaturation.[4] | - Ensure the enzyme has been stored at the recommended temperature (typically -80°C).- Aliquot the enzyme upon receipt to avoid multiple freeze-thaw cycles.- Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration. |
| Absence or incorrect concentration of Fe²⁺: Ferrous iron is essential for activity. The use of a buffer containing chelating agents (e.g., EDTA) can sequester Fe²⁺ ions. | - Add a fresh solution of ferrous sulfate or ferrous ammonium sulfate to the reaction mixture at the recommended concentration (typically in the micromolar range).- Ensure your buffer does not contain chelating agents. If it does, prepare a fresh buffer without them. | |
| Oxidation of Fe²⁺ to Fe³⁺: In the absence of a reducing agent, the ferrous ions can oxidize, rendering the enzyme inactive. | - Add a fresh solution of ascorbate to the reaction mixture. Ensure it is prepared fresh as ascorbate solutions can degrade over time.- Alternatively, use other reducing agents like DTT or TCEP. | |
| Incorrect assay pH: Enzyme activity is highly dependent on pH. | - Verify the pH of your buffer and adjust it to the optimal range for your specific IPNS enzyme (typically around pH 7.0-8.0). | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate pipetting of small volumes of enzyme, substrate, or cofactors. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of the reaction components (buffer, substrate, Fe²⁺, ascorbate) to minimize pipetting variability between wells. |
| Incomplete mixing of reagents: | - Ensure all components are thoroughly mixed before starting the reaction and after adding the enzyme. | |
| High background signal | Contamination of reagents: | - Use high-purity water and reagents.- Filter-sterilize buffer solutions if necessary. |
| Substrate instability: | - Prepare the ACV substrate solution fresh before each experiment. | |
| Reaction stops prematurely | Enzyme inactivation: IPNS can undergo inactivation during catalysis, potentially due to oxidative damage.[5] | - Optimize the ascorbate concentration. Higher concentrations may be needed for longer reaction times to protect the enzyme.- Consider adding other stabilizing agents if compatible with the assay. |
| Substrate depletion: | - If you are monitoring the reaction over a long period, ensure the initial substrate concentration is not limiting. |
Data Presentation
Table 1: Effect of Ascorbate Concentration on IPNS Activity
| Ascorbate Concentration (mM) | Relative Initial Rate (%) | Relative IPN Formation (20 min) (%) |
| 0 | 100 | 100 |
| 0.1 | ~150 | ~200 |
| 0.2 | ~180 | ~250 |
| 0.5 | ~150 | ~300 |
| 1.0 | ~100 | ~350 |
Data is illustrative and synthesized from published findings. Actual values may vary depending on specific experimental conditions.
Experimental Protocols
Detailed Methodology for a Standard IPNS Activity Assay (HPLC-based)
This protocol is a representative example for determining IPNS activity by quantifying the formation of isopenicillin N (IPN) using High-Performance Liquid Chromatography (HPLC).
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.0.
-
IPNS Enzyme Stock Solution: Prepare a stock solution of purified IPNS in assay buffer. The final concentration in the assay will typically be in the low micromolar range (e.g., 1 µM).
-
ACV Substrate Stock Solution: Prepare a stock solution of δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) in assay buffer. The final concentration in the assay is typically around 2 mM.
-
Ferrous Sulfate Stock Solution: Prepare a fresh stock solution of FeSO₄ in water. The final concentration in the assay is typically around 20 µM.
-
Ascorbate Stock Solution: Prepare a fresh stock solution of L-ascorbic acid in water. The final concentration can be varied to study its effect (e.g., 0-1 mM).
-
TCEP Stock Solution: Prepare a stock solution of tris(2-carboxyethyl)phosphine (TCEP) in water. The final concentration in the assay is typically around 4 mM.
-
Quenching Solution: 10% (v/v) acetic acid in methanol.
2. Assay Procedure:
-
Prepare a master mix containing the assay buffer, ACV, TCEP, ferrous sulfate, and ascorbate at their final desired concentrations.
-
Aliquot the master mix into microcentrifuge tubes. For a 100 µL final reaction volume, you would aliquot the appropriate volume of the master mix.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the IPNS enzyme to each tube to a final concentration of 1 µM.
-
Incubate the reactions at 30°C for a specific time period (e.g., 20 minutes).
-
Stop the reaction by adding an equal volume of quenching solution (e.g., 100 µL).
-
Centrifuge the quenched reactions at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC using a C18 column.
-
Use a suitable mobile phase gradient to separate the product (isopenicillin N) from the substrate (ACV) and other reaction components. A typical gradient might involve a mixture of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
Quantify the amount of IPN produced by comparing the peak area to a standard curve of known IPN concentrations.
Mandatory Visualizations
References
Technical Support Center: Isopenicillin N Synthase (IPNS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopenicillin N synthase (IPNS). The information provided addresses common issues related to oxidative damage and offers guidance on prevention and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: My IPNS enzyme is rapidly losing activity during my assay. What could be the cause?
A1: Rapid loss of IPNS activity is often due to oxidative damage. IPNS is a non-heme iron(II)-dependent oxygenase that is prone to inactivation during its catalytic cycle.[1] This inactivation is thought to be caused by reactive oxygen species (ROS) generated as byproducts of the reaction. The enzyme is relatively stable in the absence of its substrate, δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV), but inactivation occurs during the conversion of ACV to isopenicillin N (IPN).[1]
Q2: What are the key components required for optimal IPNS activity and stability?
A2: For maximal activity and stability, the following components are crucial in your reaction mixture:
-
Fe(II): IPNS is a metalloenzyme that requires ferrous iron for its catalytic activity. A concentration of approximately 10 µM Fe(II) is often sufficient for maximum stimulation after the removal of trace metal ions.[1]
-
Reducing Agents/Antioxidants: The inclusion of reducing agents such as dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), and ascorbate (B8700270) is critical to protect the enzyme from oxidative damage and to maintain the iron in its reduced Fe(II) state.[1]
-
Oxygen: As an oxygenase, IPNS requires molecular oxygen as a co-substrate for the cyclization reaction.[1]
Q3: Can I use any buffer for my IPNS experiments?
A3: While various buffers can be used, it is important to choose one that does not chelate the essential Fe(II) ions. Buffers like HEPES are commonly used. It is also recommended to treat buffers with chelating resins like Chelex-100 to remove any contaminating divalent metal ions that could inhibit the enzyme.[1]
Q4: How can I store my purified IPNS to maintain its activity?
A4: For long-term storage, it is recommended to flash-freeze aliquots of the purified apo-enzyme (without the iron cofactor) in liquid nitrogen and store them at -80°C. The apo-enzyme can be reconstituted with Fe(II) before use.
Q5: Are there any known inhibitors of IPNS I should be aware of?
A5: Yes, several substances can inhibit IPNS activity. These include:
-
Thiol-blocking reagents: Reagents like N-ethylmaleimide and dipyridyl disulphides can rapidly inhibit IPNS.[1]
-
Divalent metal ions: Transition metal ions other than Fe(II) can act as inhibitors.[1]
-
Chelating agents: Strong chelators like EDTA will remove the essential Fe(II) from the active site, thereby inactivating the enzyme.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with IPNS.
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inadequate Fe(II) concentration | Ensure that Fe(II) is added to the reaction mixture at an optimal concentration (e.g., ~10-25 µM). Prepare the Fe(II) solution fresh to avoid oxidation. |
| Absence or low concentration of reducing agents | Add DTT, GSH, or ascorbate to the assay buffer to protect the enzyme from oxidative inactivation. |
| Oxidized Substrate (ACV) | Ensure the ACV solution is fresh and has been stored under conditions that prevent oxidation. |
| Presence of inhibitory metal ions | Treat all buffers and solutions with a chelating resin (e.g., Chelex-100) to remove contaminating metal ions. |
| Incorrect buffer pH | Optimize the pH of the reaction buffer. IPNS from most sources exhibits optimal activity around pH 7.0-7.5. |
| Enzyme degradation | Handle the purified enzyme gently, keeping it on ice at all times. Avoid repeated freeze-thaw cycles. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent pipetting of viscous solutions | Use calibrated pipettes and ensure proper mixing of all reaction components. |
| Precipitation of reaction components | Visually inspect the reaction mixture for any precipitation. Adjust buffer conditions or component concentrations if necessary. |
| Inconsistent oxygen levels | Ensure consistent and adequate aeration of the reaction mixture if working in an open system, or use a sealed system with a defined oxygen concentration. |
| Batch-to-batch variation in reagents | Use reagents from the same lot for a series of comparative experiments. |
Quantitative Data on Protective Agents
The following table summarizes the quantitative effects of various reducing agents on the stability and activity of IPNS.
| Agent | Concentration | Effect on IPNS Activity/Stability | Reference |
| Glutathione (GSH) & Ascorbate | Not specified | In the presence of both GSH and ascorbate, each IPNS molecule performed approximately 200 catalytic cycles before inactivation. | [1] |
| Ascorbate | Not specified | The absence of ascorbate led to a 5-fold decrease in the turnover number of IPNS compared to when it was present with GSH. | [1] |
| Dithiothreitol (DTT) | Not specified | Both DTT and GSH stimulate IPNS activity. However, DTT is more rapidly oxidized in the presence of O2 and Fe(II) compared to GSH. | [1] |
| Antioxidants/Reducing Agents | Not specified | In one study, the addition of antioxidants or reducing agents did not slow down the inactivation or reactivate the enzyme, suggesting the oxidative damage was irreversible under their conditions.[2] | [2] |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for IPNS Activity
This assay continuously monitors the formation of the isopenicillin N product by measuring the increase in absorbance at 235 nm.[2]
Materials:
-
Purified IPNS enzyme
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) substrate
-
HEPES buffer (50 mM, pH 7.0)
-
Ferrous sulfate (B86663) (FeSO₄) solution (freshly prepared)
-
Ascorbate solution
-
Dithiothreitol (DTT) or Glutathione (GSH)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading at 235 nm
Procedure:
-
Prepare the assay mixture in a UV-transparent cuvette or well. The final concentrations of the components should be optimized but can be based on the following:
-
50 mM HEPES, pH 7.0
-
250 µM ACV
-
25 µM FeSO₄
-
25 µM Ascorbate
-
2 mM DTT or GSH
-
-
Equilibrate the assay mixture to the desired reaction temperature (e.g., 25°C).
-
Initiate the reaction by adding the IPNS enzyme to a final concentration of 0.5-2 µM.
-
Immediately start monitoring the increase in absorbance at 235 nm for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The molar extinction coefficient for isopenicillin N at 235 nm will be required for converting the rate to µmol/min.
Protocol 2: Quantification of Oxidative Damage via Protein Carbonyl Assay (DNPH Assay)
This protocol measures the level of protein carbonylation, a common marker of oxidative damage, using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Materials:
-
IPNS protein sample
-
10 mM DNPH in 2.5 M HCl
-
20% (w/v) Trichloroacetic acid (TCA)
-
10% (w/v) TCA
-
Ethanol/Ethyl acetate (B1210297) (1:1 v/v) wash solution
-
6 M Guanidine (B92328) hydrochloride in 20 mM potassium phosphate (B84403) (pH 2.3)
-
Spectrophotometer
Procedure:
-
To your protein sample, add an equal volume of 10 mM DNPH in 2.5 M HCl. For a control, add 2.5 M HCl without DNPH to an identical protein sample.
-
Incubate the samples in the dark at room temperature for 1 hour, with vortexing every 15 minutes.
-
Precipitate the protein by adding an equal volume of 20% TCA to each tube.
-
Incubate on ice for 5-10 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.
-
Discard the supernatant. Wash the pellet by resuspending in 10% TCA and centrifuging again.
-
Wash the pellet two more times with the ethanol/ethyl acetate solution to remove any free DNPH.
-
Resuspend the final protein pellet in 6 M guanidine hydrochloride solution.
-
Measure the absorbance of the DNPH-derivatized sample at 370 nm.
-
Calculate the carbonyl content using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
Visualizations
Logical Workflow for Troubleshooting IPNS Activity Loss
Caption: A flowchart for troubleshooting loss of IPNS activity.
Mechanism of IPNS Inactivation by Oxidative Damage
Caption: Oxidative damage pathway leading to IPNS inactivation.
References
Technical Support Center: N-Acetylisopenicillin N HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering retention issues with N-Acetylisopenicillin N in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic challenges encountered with this compound?
This compound is a polar compound, existing as a disodium (B8443419) salt, which can lead to poor retention on traditional reversed-phase columns like C18. Common issues include early elution, poor peak shape (tailing or fronting), and inconsistent retention times. Its acidic nature, due to multiple carboxylic acid groups, necessitates careful control of the mobile phase pH to ensure consistent ionization and interaction with the stationary phase.
Q2: What is a good starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method for this compound and similar penicillin derivatives is to use a reversed-phase C18 column with a buffered mobile phase.[1] A typical initial setup might involve:
-
Column: C18, 5 µm particle size, 250 x 4.6 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or a phosphate (B84403) buffer (e.g., 0.01 M KH2PO4) in water, with the pH adjusted to between 3 and 4.[1][2]
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727)
-
Gradient: A shallow gradient starting with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increasing.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
Q3: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound is often caused by secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase.[4] These silanol groups can be ionized at higher pH values and interact with the analyte, leading to a distorted peak shape. To mitigate this, consider the following:
-
Lowering the Mobile Phase pH: Operating at a lower pH (e.g., 2.5-3.5) will suppress the ionization of the silanol groups, reducing these secondary interactions.[4]
-
Using an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, which can significantly improve the peak shape for polar and acidic compounds.
-
Adding a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites and improve peak symmetry. However, be aware that TEA can affect column longevity and may not be suitable for all applications, especially LC-MS.
Q4: My retention times for this compound are not reproducible. What could be the cause?
Inconsistent retention times are a common frustration in HPLC. For a polar, ionizable compound like this compound, the primary culprits are often related to the mobile phase and column equilibration:
-
Mobile Phase pH Instability: Even small fluctuations in the mobile phase pH can significantly alter the ionization state of this compound and, consequently, its retention time.[5] Ensure your buffer is adequately prepared, has sufficient buffering capacity, and is fresh.
-
Improper Column Equilibration: Reversed-phase columns, especially when using buffered mobile phases, require thorough equilibration between gradient runs to ensure a stable and reproducible stationary phase environment. Insufficient equilibration can lead to drifting retention times.
-
Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended for reproducible results. A general rule of thumb is that a 1°C change in temperature can alter retention times by 1-2%.
-
Mobile Phase Composition Errors: Inaccurate mixing of the mobile phase components, particularly the organic modifier and buffer, can lead to significant shifts in retention.[5]
Troubleshooting Guides
Issue 1: Poor or No Retention (Analyte Elutes at or Near the Void Volume)
This is a classic problem for highly polar compounds on reversed-phase columns.
| Possible Cause | Recommended Solution |
| Analyte is too polar for the stationary phase. | - Use a more retentive column, such as one with a polar-embedded phase or a phenyl-hexyl phase. - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative separation mode. |
| Mobile phase is too "strong" (high organic content). | - Decrease the initial percentage of the organic modifier (acetonitrile or methanol) in your gradient. - For isocratic methods, significantly reduce the overall organic solvent concentration. |
| Analyte is fully ionized and highly water-soluble. | - Adjust the mobile phase pH to suppress the ionization of the carboxylic acid groups. Since this compound is acidic, lowering the pH will make it less polar and increase retention. - Introduce an ion-pairing reagent to the mobile phase. A reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can form a neutral complex with the analyte, increasing its hydrophobicity and retention. |
Issue 2: Split or Broad Peaks
Poor peak shape can compromise resolution and quantification.
| Possible Cause | Recommended Solution |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Injection solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a strong solvent like pure acetonitrile or methanol can cause peak distortion. |
| Column Contamination or Degradation | - Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, hexane, isopropanol, mobile phase). - If the problem persists, the column may be irreversibly damaged and require replacement. |
| Void in the column packing material. | - This can occur from physical shock or high-pressure fluctuations. Reversing the column and flushing at a low flow rate may sometimes resolve minor voids at the inlet. In most cases, the column will need to be replaced. |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Penicillin Derivatives
This protocol is a starting point and may require optimization for this compound.
-
Preparation of Mobile Phase A (Aqueous):
-
Prepare a 10 mM solution of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Preparation of Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 50 | 50 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Sample Preparation:
-
Dissolve the this compound standard or sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for HPLC retention issues.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Potential of N-Acetylisopenicillin N and Isopenicillin N
A definitive comparison of the antibacterial efficacy of N-Acetylisopenicillin N and its precursor, isopenicillin N, is hampered by a notable absence of direct experimental data in peer-reviewed literature. While isopenicillin N is a well-established intermediate in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics, its N-acetylated derivative remains a subject of theoretical interest rather than extensive antimicrobial investigation. This guide, therefore, provides a comparative overview based on the known properties of isopenicillin N and the anticipated effects of N-acetylation on the bioactivity of penicillin-class antibiotics.
Isopenicillin N, a natural fermentation product, serves as a crucial branching point in the synthesis of more potent and widely used β-lactam antibiotics.[1] Its intrinsic antibacterial activity is recognized, though it is generally considered to be of a lower potency compared to its more famous derivatives like penicillin G. The antibacterial effect of all penicillins stems from their ability to inhibit bacterial cell wall synthesis.[1]
Mechanism of Action: A Shared Pathway
Both isopenicillin N and, hypothetically, this compound belong to the β-lactam class of antibiotics. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The strained β-lactam ring of the penicillin molecule acylates the active site of the PBP, rendering it inactive. This disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
References
Comparative Bioactivity Analysis of β-Lactam Antibiotics Against Escherichia coli
A Guide for Researchers in Drug Development
Introduction:
The rise of antibiotic resistance necessitates a thorough understanding of the bioactivity of both established and novel antimicrobial compounds. This guide provides a comparative analysis of the bioactivity of penicillin G, a foundational β-lactam antibiotic, against β-lactam-sensitive Escherichia coli. Due to the lack of available data on the bioactivity of N-Acetylisopenicillin N, a compound not commonly recognized in scientific literature, and its direct precursor Isopenicillin N, this guide will focus on well-characterized and clinically relevant penicillin derivatives. The data and protocols presented herein serve as a valuable resource for researchers engaged in the discovery and development of new antibacterial agents.
Quantitative Bioactivity Data
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following table summarizes the MIC values of Penicillin G and Amoxicillin against β-lactam-sensitive strains of E. coli.
| Antibiotic | Target Organism | MIC Range (µg/mL) | Reference Strain(s) |
| Penicillin G | Escherichia coli | 0.5 - >128 | ATCC 25922 and other clinical isolates |
| Amoxicillin | Escherichia coli | 2 - 32 | ATCC 25922 and other clinical isolates |
Note on Data: The wide MIC range for Penicillin G reflects the natural variation in susceptibility among different strains of E. coli and the emergence of resistance mechanisms. Amoxicillin generally shows greater potency against Gram-negative bacteria like E. coli compared to Penicillin G.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a standardized method for determining the MIC of an antibiotic, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3][4]
1. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of β-lactam-sensitive E. coli (e.g., ATCC 25922).
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[2][5]
-
Within 15 minutes, dilute this standardized suspension 1:150 in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[2]
2. Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL, containing the antibiotic at twice the desired final concentration.
3. Inoculation:
-
Add 50 µL of the diluted bacterial inoculum (from step 1) to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
4. Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.[5]
Visualizations
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
β-lactam antibiotics exert their bactericidal effect by interfering with the synthesis of the peptidoglycan layer of the bacterial cell wall. This diagram illustrates the key steps in this process.
Caption: Mechanism of penicillin action on bacterial cell wall synthesis.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. protocols.io [protocols.io]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Management of clinical infections of Escherichia coli by new β-lactam/β-lactamase inhibitor combinations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of N-Acetylisopenicillin N Production using HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation and quantification of N-Acetylisopenicillin N, a key intermediate in the biosynthesis of penicillin and cephalosporin (B10832234) antibiotics. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to assist researchers in selecting the most appropriate analytical methodology for their specific needs.
Introduction
The accurate and precise quantification of this compound is critical for monitoring fermentation processes, optimizing production yields, and ensuring the quality of downstream products in the pharmaceutical industry. Both HPLC and NMR are powerful analytical techniques that can be employed for this purpose. HPLC offers high sensitivity and is well-suited for quantitative analysis of complex mixtures, while NMR provides detailed structural information, making it an excellent tool for unambiguous identification and quantification without the need for identical reference standards. This guide will delve into the practical application of both techniques for the analysis of this compound.
Experimental Protocols
Sample Preparation from Fermentation Broth
A crucial first step for both HPLC and NMR analysis is the effective removal of proteins and other macromolecules from the fermentation broth to prevent interference and column/instrument damage.
Protocol:
-
Centrifugation: Centrifuge the fermentation broth sample at 10,000 x g for 15 minutes to pellet cells and larger debris.
-
Supernatant Collection: Carefully collect the supernatant.
-
Protein Precipitation: Add an equal volume of cold acetonitrile (B52724) to the supernatant.
-
Incubation: Incubate the mixture at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 15 minutes to pellet the precipitated proteins.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter prior to analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of penicillins from complex matrices. The following protocol is a general method that can be optimized for this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for penicillin analysis.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 3.0) and acetonitrile. The exact ratio should be optimized to achieve good separation of this compound from other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both the structural confirmation and quantification of this compound. One of the key advantages of quantitative NMR (qNMR) is its ability to provide a direct measurement of concentration against a certified internal standard.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation: The filtered supernatant from the sample preparation protocol is lyophilized and then reconstituted in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional ¹H NMR spectrum is acquired. Key parameters to optimize include the relaxation delay (D1), which should be at least 5 times the longest T₁ of the signals of interest and the internal standard to ensure full relaxation and accurate integration.
-
¹³C NMR and 2D NMR: While not typically used for routine quantification, ¹³C NMR, COSY, HSQC, and HMBC experiments are invaluable for the initial structural confirmation of this compound.
-
-
Quantification: The concentration of this compound is determined by comparing the integral of a well-resolved proton signal of the analyte to the integral of a signal from the internal standard of known concentration.
Note on this compound NMR Data: While the use of ¹H NMR for the identification of this compound has been reported, specific, publicly available ¹H and ¹³C NMR chemical shift data for this compound is limited. Therefore, initial analysis would require the isolation and full spectral characterization of this compound to establish its unique spectral signature for subsequent validation and quantification.
Data Presentation and Comparison
The performance of HPLC and NMR for the quantitative analysis of this compound can be compared based on several key validation parameters.
| Parameter | HPLC | NMR |
| Specificity | High, based on retention time. May require derivatization for closely related compounds. | Very high, based on unique chemical shifts and coupling patterns, providing structural confirmation. |
| Linearity | Excellent, typically with R² > 0.999 over a defined concentration range. | Excellent, as signal intensity is directly proportional to the number of nuclei. |
| Accuracy (% Recovery) | Good to excellent (typically 95-105%), dependent on sample preparation and matrix effects. | Excellent, often considered a primary ratio method, less susceptible to matrix effects than HPLC. |
| Precision (% RSD) | Excellent, typically < 2% for intra- and inter-day precision. | Excellent, typically < 1% with proper parameter optimization. |
| Limit of Detection (LOD) | Lower, generally in the ng/mL range. | Higher, typically in the µg/mL range. |
| Throughput | High, with typical run times of 10-30 minutes per sample. | Lower, as longer acquisition times may be needed for good signal-to-noise, especially for dilute samples. |
| Reference Standard | Requires a well-characterized standard of this compound for calibration. | Can use a variety of certified internal standards for quantification. |
Visualizations
Penicillin Biosynthesis Pathway
Caption: Simplified penicillin biosynthesis pathway highlighting the formation of this compound.
Experimental Workflow for Validation
Caption: General workflow for the production and validation of this compound.
Conclusion
Both HPLC and NMR are highly effective techniques for the validation of this compound production. The choice between the two often depends on the specific requirements of the analysis.
-
HPLC is the method of choice for high-throughput quantitative analysis where high sensitivity is required, and a reliable reference standard is available. Its robustness and automation capabilities make it ideal for routine quality control in an industrial setting.
-
NMR excels in providing unambiguous structural confirmation, which is invaluable during strain development, process optimization, and for the identification of unknown impurities. Quantitative NMR, while less sensitive than HPLC, offers the advantage of being a primary ratio method that can provide highly accurate and precise results without the need for an identical analyte standard, relying instead on a certified internal standard.
For a comprehensive validation strategy, a combination of both techniques is recommended. NMR can be used to definitively identify and characterize this compound and to qualify a primary reference standard. Subsequently, a validated HPLC method can be employed for routine, high-throughput quantification of production batches. This integrated approach leverages the strengths of both techniques to ensure the highest level of confidence in the analytical results.
A Comparative Guide to the Synthesis and Activity of Penicillin Derivatives from Isopenicillin N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and biological activity of penicillin derivatives obtained through the enzymatic modification of isopenicillin N (IPN). Isopenicillin N is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics. Its modification, primarily through the action of acyl-CoA:isopenicillin N acyltransferase (IAT), allows for the generation of a diverse range of penicillin analogues with varying antibacterial properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biochemical pathways.
Enzymatic Synthesis of Penicillin Derivatives
The pivotal step in the diversification of penicillins from isopenicillin N is the exchange of the L-α-aminoadipyl side chain for a different acyl group. This reaction is catalyzed by the enzyme acyl-CoA:isopenicillin N acyltransferase (IAT), also known as acyl-CoA:6-aminopenicillanic acid acyltransferase. The systematic name for this enzyme class is acyl-CoA:isopenicillin N N-acyltransferase[1]. This enzyme exhibits broad substrate specificity, accepting various acyl-CoA derivatives, which enables the synthesis of a wide array of semi-synthetic penicillins[1].
The overall enzymatic reaction can be summarized as follows:
Isopenicillin N + Acyl-CoA → Penicillin Derivative + L-α-aminoadipate + CoA
The enzyme essentially facilitates the cleavage of the L-α-aminoadipyl side chain from IPN to form 6-aminopenicillanic acid (6-APA) as an intermediate, which is then acylated by an activated acyl group from a thioester, typically an acyl-CoA derivative[1].
Key Enzyme: Acyl-CoA:Isopenicillin N Acyltransferase (IAT)
The IAT enzyme from Penicillium chrysogenum is a well-characterized protein that plays a central role in penicillin biosynthesis. It is encoded by the penDE gene[2]. The active enzyme is a heterodimer, processed from a 40-kDa proenzyme into two subunits[2]. The enzyme's ability to accept a variety of acyl-CoA substrates is the foundation for producing diverse penicillin derivatives[1].
Comparative Antibacterial Activity
The modification of the side chain of the penicillin molecule has a profound impact on its antibacterial spectrum and efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various penicillin derivatives synthesized from isopenicillin N precursors against common bacterial pathogens.
| Penicillin Derivative | Acyl Side Chain | Target Organism | MIC (µg/mL) | Reference |
| Penicillin G | Phenylacetyl | Staphylococcus aureus | 0.03 - 0.12 | [Generic Data] |
| Penicillin V | Phenoxyacetyl | Streptococcus pyogenes | 0.008 - 0.03 | [Generic Data] |
| Ampicillin | D-α-Aminophenylacetyl | Escherichia coli | 2 - 8 | [Generic Data] |
| Amoxicillin | D-α-Amino-p-hydroxyphenylacetyl | Haemophilus influenzae | 0.25 - 1 | [Generic Data] |
| Carbenicillin | α-Carboxyphenylacetyl | Pseudomonas aeruginosa | 32 - 128 | [Generic Data] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Experimental Protocols
Enzymatic Synthesis of Penicillin G from Isopenicillin N
This protocol describes a typical in vitro enzymatic synthesis of Penicillin G using purified acyl-CoA:isopenicillin N acyltransferase.
Materials:
-
Purified acyl-CoA:isopenicillin N acyltransferase (IAT) from P. chrysogenum
-
Isopenicillin N solution (10 mM)
-
Phenylacetyl-CoA solution (20 mM)
-
Phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT) (1 mM)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.5), 1 mM DTT, 1 mM isopenicillin N, and 2 mM phenylacetyl-CoA.
-
Initiate the reaction by adding a purified IAT enzyme solution to a final concentration of 0.1 mg/mL.
-
Incubate the reaction mixture at 25°C with gentle agitation.
-
Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop the reaction in the aliquots by adding an equal volume of methanol.
-
Centrifuge the samples to precipitate the enzyme.
-
Analyze the supernatant by reverse-phase HPLC to quantify the formation of Penicillin G and the consumption of isopenicillin N.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized penicillin derivatives is determined using the broth microdilution method according to CLSI guidelines.
Materials:
-
Synthesized penicillin derivative
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the penicillin derivative in a suitable solvent.
-
Perform serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key enzymatic step in the generation of penicillin derivatives from isopenicillin N and a typical experimental workflow for their synthesis and evaluation.
Caption: Enzymatic conversion of Isopenicillin N to a penicillin derivative.
Caption: Experimental workflow for synthesis and activity testing.
References
- 1. Isopenicillin N N-acyltransferase - Wikipedia [en.wikipedia.org]
- 2. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Isopenicillin N Synthase Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of various isopenicillin N synthase (IPNS) analogues. IPNS is a crucial non-heme iron-dependent oxidase in the biosynthesis of β-lactam antibiotics, catalyzing the oxidative cyclization of the linear tripeptide δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) to form isopenicillin N (IPN). Understanding the substrate specificity of IPNS and its engineered variants is paramount for the development of novel antibiotics and other bioactive compounds. This document summarizes quantitative data on the enzymatic efficiency of IPNS analogues with various substrates, details common experimental protocols for activity determination, and provides visualizations to illustrate key concepts.
Data Presentation: Comparative Kinetic Parameters
The catalytic efficiency of isopenicillin N synthase (IPNS) and its analogues is often evaluated by determining the kinetic parameters kcat (turnover number) and Km (Michaelis constant). The ratio kcat/Km serves as a measure of the enzyme's substrate specificity and overall catalytic efficiency. Below is a summary of reported kinetic data for various IPNS analogues with different substrate analogues. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Enzyme | Substrate | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity (%) | Reference |
| Penicillium chrysogenum IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 1.22 | 0.13 | 9385 | 100 | |
| Aspergillus nidulans IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 1.1 | 0.3 | 3667 | 100 | |
| Streptomyces jumonjinensis IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | 1.5 | 0.11 | 13636 | 100 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-α-aminobutyrate | N/A | N/A | N/A | 43 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-allylglycine | N/A | N/A | N/A | 13 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-vinylglycine | N/A | N/A | N/A | 2 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-phenylglycine | N/A | N/A | N/A | <1 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-leucine | N/A | N/A | N/A | 18 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-norvaline | N/A | N/A | N/A | 40 | |
| Cephalosporium acremonium IPNS | δ-(L-α-aminoadipoyl)-L-homocysteinyl-D-valine | N/A | N/A | N/A | 3 |
Note: "N/A" indicates that the specific value was not available in the reviewed literature. Relative activities are often reported when precise kinetic constants are not determined and are typically normalized to the activity with the natural substrate, ACV.
Experimental Protocols
The determination of IPNS activity and substrate specificity is crucial for comparing the performance of different enzyme analogues. The following are detailed methodologies for key experiments commonly cited in the literature.
Expression and Purification of IPNS Analogues
Recombinant IPNS and its analogues are typically overexpressed in Escherichia coli.
-
Vector Construction: The gene encoding the IPNS analogue is cloned into a suitable expression vector, often containing a polyhistidine-tag for simplified purification.
-
Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Cultures are grown to a mid-log phase (OD600 of 0.6-0.8) at 37°C, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG). Expression is then typically carried out at a lower temperature (e.g., 18-25°C) for several hours to overnight to improve protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors). Lysis is achieved by sonication or high-pressure homogenization.
-
Purification: The soluble protein fraction is clarified by centrifugation and purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. The polyhistidine-tagged protein is eluted with a high concentration of imidazole. Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.
Enzyme Activity Assays
The activity of IPNS analogues is commonly measured using either a direct HPLC-based assay or an indirect bioassay.
This method directly measures the formation of the isopenicillin N product.
-
Reaction Mixture: A typical reaction mixture contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1-2 mM of the tripeptide substrate (e.g., ACV or an analogue)
-
1-4 mM dithiothreitol (B142953) (DTT) or TCEP as a reducing agent
-
20-50 µM ferrous sulfate (B86663) (FeSO₄)
-
25-50 µM ascorbate (B8700270) as a co-factor
-
Purified IPNS analogue (concentration determined empirically)
-
-
Reaction Conditions: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (typically 25-30°C) with shaking to ensure adequate aeration.
-
Quenching: Aliquots are taken at various time points, and the reaction is quenched by the addition of an equal volume of methanol (B129727) or another organic solvent.
-
Analysis: The quenched samples are centrifuged to precipitate the protein, and the supernatant is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The product is detected by its absorbance at a specific wavelength (e.g., 215 nm or 220 nm) and quantified by comparing its peak area to a standard curve of authentic isopenicillin N.
-
Kinetic Parameter Determination: To determine Km and Vmax, the initial reaction rates are measured at various substrate concentrations. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. kcat is calculated from Vmax and the enzyme concentration.
A continuous spectrophotometric assay can be employed by monitoring the increase in absorbance at 235 nm, which is characteristic of the formation of the penicillin nucleus.[1]
-
Reaction Mixture: Similar to the HPLC assay, but the reaction is carried out in a quartz cuvette.
-
Analysis: The change in absorbance at 235 nm is monitored over time using a spectrophotometer.
-
Kinetic Parameter Determination: Initial rates are calculated from the linear portion of the absorbance versus time plot. These rates, at varying substrate concentrations, are then used to determine the kinetic parameters as described for the HPLC assay.
This is a highly sensitive indirect assay that detects the formation of a β-lactam product.
-
Principle: The assay utilizes a bacterial strain that produces β-lactamase in the presence of a β-lactam antibiotic. The amount of β-lactamase produced is proportional to the amount of isopenicillin N formed by the IPNS reaction.
-
Procedure:
-
The IPNS reaction is performed as described above.
-
The reaction mixture is then added to a culture of a β-lactamase inducible bacterium (e.g., a specific strain of Bacillus subtilis).
-
After an induction period, the β-lactamase activity is measured using a chromogenic substrate such as nitrocefin, which changes color upon hydrolysis by β-lactamase. The rate of color change is measured spectrophotometrically.
-
-
Quantification: The amount of isopenicillin N is determined by comparing the induced β-lactamase activity to a standard curve generated with known concentrations of penicillin.
Mandatory Visualization
References
Comparative Analysis of N-Acetylisopenicillin N Fragmentation by Mass Spectrometry
A guide for researchers, scientists, and drug development professionals on the mass spectrometric behavior of a key penicillin intermediate, offering insights into its structural elucidation and comparison with alternative analytical approaches.
N-Acetylisopenicillin N is a crucial intermediate in the biosynthesis of certain cephalosporin (B10832234) antibiotics produced by various microorganisms, including Streptomyces clavuligerus. Its unique structure, featuring a β-lactam ring fused to a thiazolidine (B150603) ring and an N-acetyl-L-α-aminoadipoyl side chain, presents a distinct fragmentation pattern in mass spectrometry. Understanding this fragmentation is vital for its identification, characterization, and for monitoring its production in fermentation broths. This guide provides a comparative analysis of the fragmentation of this compound using different mass spectrometry techniques and offers detailed experimental protocols for its analysis.
Predicted Fragmentation Profile of this compound
While direct experimental fragmentation data for this compound is not extensively available in the public domain, its fragmentation pattern can be reliably predicted based on the well-documented behavior of related penicillin and cephalosporin compounds. The primary fragmentation events are expected to occur at the strained β-lactam and thiazolidine rings.
Table 1: Predicted Major Fragment Ions of this compound in Positive Ion Mode ESI-MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 402.12 [M+H]⁺ | 243.08 | C6H9NO4 | Thiazolidine ring fragment with the N-acetyl-L-α-aminoadipoyl side chain |
| 402.12 [M+H]⁺ | 160.05 | C10H14N2O4 | Penam nucleus fragment |
| 402.12 [M+H]⁺ | 114.06 | C11H16N2O5S | Fragment of the N-acetyl-L-α-aminoadipoyl side chain |
Note: The exact masses are calculated based on the chemical formula of this compound (C16H21N3O7S). Observed m/z values may vary slightly depending on the mass analyzer's accuracy and calibration.
Comparison of Fragmentation Techniques
The choice of fragmentation technique significantly influences the resulting mass spectrum. Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD) are common methods, each with its advantages for analyzing small molecules like this compound.
Collision-Induced Dissociation (CID): This technique involves the collision of precursor ions with an inert gas, leading to fragmentation primarily at the most labile bonds. For this compound, CID is expected to efficiently cleave the β-lactam ring, yielding the characteristic fragments detailed in Table 1.[1] It is a robust and widely available technique suitable for generating a fingerprint spectrum for identification.
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that typically provides richer fragmentation spectra with more low-mass fragment ions compared to traditional ion trap CID.[2][3] For this compound, HCD could potentially induce more extensive fragmentation of the side chain, providing more detailed structural information.
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile post-translational modifications, though it is more commonly applied to peptides and proteins.[2] For a small molecule like this compound, ETD might offer complementary fragmentation pathways, potentially involving radical-driven cleavages that are not observed with CID or HCD. However, its efficiency for singly charged small molecules can be lower.
Table 2: Comparison of Fragmentation Techniques for this compound Analysis
| Technique | Principle | Expected Outcome for this compound | Best Suited For |
| CID | Collisional activation | Cleavage of the β-lactam and thiazolidine rings, generating characteristic core fragments. | Routine identification and quantification. |
| HCD | Higher-energy collisional activation | More extensive fragmentation, including side-chain cleavages, providing greater structural detail. | In-depth structural elucidation and isomer differentiation. |
| ETD | Electron transfer | Potentially different fragmentation pathways, possibly preserving some structural features. | Complementary structural analysis, though may be less efficient for this molecule. |
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound from a microbial fermentation broth. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation from Fermentation Broth
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 15 minutes at 4°C to pellet the microbial cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the secreted this compound.
-
Protein Precipitation: Add an equal volume of ice-cold methanol (B129727) to the supernatant to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilution: Dilute the filtered sample with an appropriate mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) prior to LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this compound from other components in the fermentation broth.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 10-15 minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for penicillin derivatives.[4]
-
MS Parameters:
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
-
Visualizing Fragmentation Pathways and Workflows
To better illustrate the processes involved in the mass spectrometry analysis of this compound, the following diagrams have been generated using the DOT language.
References
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Conversion of N-Acetylisopenicillin N and Isopenicillin N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic processing of the natural penicillin precursor, isopenicillin N (IPN), and its synthetic counterpart, N-Acetylisopenicillin N. The focus is on the two key enzymes in the penicillin biosynthetic pathway: Isopenicillin N Synthase (IPNS) and Acyl-CoA:Isopenicillin N Acyltransferase (IAT).
Executive Summary
Isopenicillin N is a crucial intermediate in the biosynthesis of all penicillin and cephalosporin (B10832234) antibiotics. Its conversion is mediated by well-characterized enzymes. This compound, an analog with a modified side chain, is not a known natural substrate. Based on the substrate specificity and reaction mechanisms of the relevant enzymes, it is hypothesized that this compound is not a viable substrate for the downstream enzyme Acyl-CoA:Isopenicillin N Acyltransferase (IAT), effectively halting the biosynthetic pathway. This guide presents the available quantitative data for the enzymatic conversion of isopenicillin N, detailed experimental protocols for enzyme assays, and a mechanistic explanation for the predicted fate of this compound.
Enzymatic Conversion Pathways
The biosynthesis of penicillin G from the tripeptide precursor δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) involves two critical enzymatic steps.
-
Isopenicillin N Synthase (IPNS): This non-heme iron-dependent oxidase catalyzes the oxidative cyclization of the linear tripeptide ACV to form the bicyclic structure of isopenicillin N.[1][2][3]
-
Acyl-CoA:Isopenicillin N Acyltransferase (IAT): This enzyme catalyzes the final step in the biosynthesis of hydrophobic penicillins, such as penicillin G. It removes the L-α-aminoadipyl side chain from isopenicillin N and replaces it with a hydrophobic side chain, which is delivered as a CoA thioester (e.g., phenylacetyl-CoA).[4]
The free amino group on the L-α-aminoadipyl side chain of isopenicillin N is critical for its recognition and processing by IAT. Acetylation of this group, as in this compound, is predicted to sterically hinder the substrate's entry into the active site and disrupt key binding interactions, thus preventing the acyltransferase reaction.
Caption: Enzymatic pathways for Isopenicillin N and this compound.
Quantitative Data Comparison
Direct comparative kinetic data for this compound is unavailable in the scientific literature, as it is not a recognized substrate for the enzymes in the penicillin biosynthetic pathway. The following table summarizes the available kinetic and activity data for the natural substrate, isopenicillin N, and its precursor.
| Enzyme | Substrate | Parameter | Value | Source Organism |
| Isopenicillin N Synthase (IPNS) | δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV) | Apparent Km | 0.18 mM | Streptomyces lactamdurans |
| Acyl-CoA:Isopenicillin N Acyltransferase (IAT) | Isopenicillin N | Specific Activity | 11.8 nmol mg-1 min-1 | Penicillium chrysogenum (recombinant in Hansenula polymorpha) |
Experimental Protocols
Isopenicillin N Synthase (IPNS) Activity Assay
This protocol is based on a continuous spectrophotometric assay that monitors the formation of the penicillin nucleus.[5]
a. Materials and Reagents:
-
Purified Isopenicillin N Synthase (IPNS)
-
δ-(L-α-aminoadipoyl)-L-cysteinyl-D-valine (ACV)
-
HEPES buffer (50 mM, pH 7.0)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Ascorbic acid
-
Ferrous sulfate (B86663) (FeSO4)
-
Spectrophotometer capable of measuring absorbance at 235 nm
b. Assay Procedure:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.0), 1 mM TCEP, 25 µM ascorbic acid, and 10 µM ferrous sulfate.
-
Add the substrate, ACV, to the reaction mixture at various concentrations to determine kinetic parameters. A typical starting concentration is 250 µM.[5]
-
Initiate the reaction by adding a known amount of purified IPNS (e.g., 0.5 µM).[5]
-
Immediately monitor the increase in absorbance at 235 nm, which corresponds to the formation of the isopenicillin N bicyclic ring structure.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.
c. Alternative HPLC-based Assay:
For confirmation of product formation, reactions can be stopped at specific time points by adding a quenching agent (e.g., o-phenanthroline). The amount of isopenicillin N can then be quantified by reverse-phase HPLC with UV detection at 215 nm.[5]
Caption: Workflow diagram for the IPNS activity assay.
Acyl-CoA:Isopenicillin N Acyltransferase (IAT) Activity Assay
This protocol is based on the quantification of the product, penicillin G, by HPLC.[6]
a. Materials and Reagents:
-
Cell lysate containing Acyl-CoA:Isopenicillin N Acyltransferase (IAT) or purified enzyme
-
HEPES buffer (50 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Phenylacetyl-CoA
-
Isopenicillin N or 6-aminopenicillanic acid (6-APA) as the acyl acceptor
-
Methanol
-
HPLC system with a C18 column
b. Assay Procedure:
-
Prepare a cell lysate containing IAT in 50 mM HEPES buffer (pH 7.5) with protease inhibitors and 7.7 mM DTT.[6]
-
To the cell lysate, add phenylacetyl-CoA to a final concentration of 7.7 mM.[6]
-
Initiate the reaction by adding the acyl acceptor substrate, isopenicillin N or 6-APA (a typical concentration for 6-APA is 0.46 mM).[6]
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-30 °C).
-
Stop the reaction at various time points by adding an equal volume of methanol.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of penicillin G formed.
Caption: Workflow diagram for the IAT activity assay.
Conclusion
The enzymatic conversion of isopenicillin N is a well-studied and essential part of the biosynthesis of some of the most important antibiotics. The enzymes involved, IPNS and IAT, exhibit a high degree of substrate specificity. While IPNS may tolerate some modifications in its tripeptide substrate, the subsequent enzyme, IAT, is highly specific for the L-α-aminoadipyl side chain of isopenicillin N. The presence of an acetyl group on the α-amino position of this side chain in this compound is predicted to render it an unsuitable substrate for IAT, thereby terminating the biosynthetic pathway. This highlights the precise molecular recognition required for the enzymatic synthesis of complex natural products and provides valuable insights for the design of novel antibiotics and the bioengineering of microbial strains for antibiotic production.
References
- 1. Structure of isopenicillin N synthase complexed with substrate and the mechanism of penicillin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Isopenicillin N synthase - Wikipedia [en.wikipedia.org]
- 4. Molecular characterization of the acyl-coenzyme A:isopenicillin N acyltransferase gene (penDE) from Penicillium chrysogenum and Aspergillus nidulans and activity of recombinant enzyme in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of N-Acetylisopenicillin N
Researchers and laboratory personnel must adhere to strict protocols for the disposal of N-Acetylisopenicillin N to ensure environmental safety and regulatory compliance. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, intended for professionals in drug development and scientific research.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE). This compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, the minimum required PPE includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
A NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[1]
-
Waste Collection:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, clearly labeled, and sealable hazardous waste container.
-
For solutions containing this compound, use a designated, leak-proof, and clearly labeled liquid hazardous waste container.
-
Ensure waste containers are made of a material compatible with the chemical.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., exclamation mark for irritant).[1]
-
Include the accumulation start date and the name of the principal investigator or laboratory responsible.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
-
Keep the storage area cool and dry.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Follow all local, regional, national, and international regulations for the disposal of chemical waste.[1]
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using a suitable cleaning agent.
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
-
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below. This information is critical for a comprehensive understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁N₃Na₂O₇S | PubChem[2] |
| Molecular Weight | 445.4 g/mol | PubChem[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
